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  • Product: 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane
  • CAS: 1823013-35-9

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Physicochemical Profiling of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Derivatives

Introduction: Embracing Three-Dimensionality in Drug Discovery The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic molecules towards more three-dimensional struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic molecules towards more three-dimensional structures. This "Escape from Flatland" is driven by the need for compounds with improved physicochemical properties, lower promiscuity, and higher clinical success rates.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2][3][4] The 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane core, with its inherent rigidity and defined three-dimensional vectoral array of functional groups, represents a privileged scaffold for developing novel therapeutics, particularly in neuroscience and other areas requiring precise target engagement.[5]

However, the promising biological activity of any new chemical entity (NCE) can be rendered irrelevant by poor pharmacokinetic properties. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamentally governed by its physicochemical characteristics.[6][7] Therefore, a rigorous and early-stage physicochemical profiling campaign is not merely a data-gathering exercise; it is a critical, decision-driving component of any successful drug discovery program.[8][9][10][11]

This guide provides an in-depth framework for the essential physicochemical characterization of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The core properties—lipophilicity (LogP/LogD), aqueous solubility, and the ionization constant (pKa)—will be examined in detail, providing researchers with the foundational knowledge to optimize their compounds for in vivo success.

Core Physicochemical Workflow

The characterization of novel spirocyclic derivatives follows a logical progression. The workflow ensures that data generated at each stage informs the subsequent experiments and provides a holistic view of the molecule's behavior.

G cluster_0 Compound Acquisition cluster_1 Physicochemical Profiling cluster_2 Data Integration & Decision Making Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS, HPLC) Synthesis->Characterization pKa pKa Determination (Potentiometric Titration) Characterization->pKa Solubility Aqueous Solubility (Shake-Flask) pKa->Solubility Lipophilicity Lipophilicity (LogD) (RP-HPLC or Shake-Flask) pKa->Lipophilicity Analysis Integrated Analysis (e.g., Lipinski's Rule of 5) Solubility->Analysis Lipophilicity->Analysis Decision Go / No-Go / Redesign Analysis->Decision

Caption: Overall workflow for physicochemical profiling.

Ionization Constant (pKa): The Charge State Gatekeeper

For the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane series, the tertiary amine within the azaspiro core is the primary ionizable center. Its pKa value dictates the proportion of the molecule that is charged (protonated) versus neutral at any given pH. This is a profoundly important parameter, as the ionization state influences solubility, membrane permeability, target binding, and potential for off-target effects like hERG channel binding.[12][13][14] An accurate pKa value is therefore the foundational measurement upon which other profiling assays, particularly LogD and pH-dependent solubility, are built.

Expert Rationale for Method Selection

While UV-spectroscopic and capillary electrophoresis methods exist, potentiometric titration stands as the gold standard for its precision and directness of measurement.[15] It relies on monitoring pH changes in a solution as a titrant of known concentration is added, providing a clear titration curve from which the pKa can be unequivocally determined.[13][16] This method is robust, well-understood, and provides the high-quality data necessary for building reliable structure-property relationships.

Experimental Protocol: Potentiometric pKa Determination

This protocol is designed as a self-validating system, incorporating essential calibration and control steps.

  • System Calibration:

    • Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[16] Ensure the slope of the electrode is within the acceptable range (typically 95-105%).

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in a suitable solvent system to a final concentration of approximately 1 mM. For compounds with low water solubility, a co-solvent system (e.g., methanol-water) can be used, and the apparent pKa can be extrapolated back to 0% co-solvent.[12]

    • Maintain a constant ionic strength across all samples and titrants by adding a background electrolyte, such as 0.15 M KCl.[16] This minimizes fluctuations in activity coefficients.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement of basic pKa values.[16]

  • Titration Procedure:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant dispensing tube.

    • Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) for a basic compound.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value and the volume of titrant added.[13] Smaller increments should be used near the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[12] This can be precisely located by calculating the first or second derivative of the titration curve.[17] The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral (free base) forms are equal.

Lipophilicity (LogP & LogD): The Key to Permeability and Distribution

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[18][19] It is a cornerstone property in drug design, profoundly influencing membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution.[6][20]

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species only.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like an azaspirodecane, LogD is the more physiologically relevant parameter.

Expert Rationale for Method Selection

The traditional shake-flask method is considered the benchmark for accuracy but is low-throughput and requires significant amounts of pure compound.[12][18] For drug discovery programs where dozens of analogues are synthesized, a higher-throughput method is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers an excellent surrogate for LogP/LogD determination.[21][22] It is fast, requires minimal sample, and is highly automated.[18] The method is based on the principle that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.[21]

Experimental Protocol: LogD Determination by RP-HPLC
  • System Setup:

    • Use a robust C18 column (e.g., XBridge Shield RP18) that is stable over a wide pH range.[23]

    • The mobile phase should consist of an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance) and an organic modifier like acetonitrile or methanol.

  • Calibration:

    • Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected range of the test compounds.

    • Inject each standard individually under isocratic conditions (a fixed percentage of organic modifier).

    • Calculate the retention factor, k', for each standard: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time (void volume).

    • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log k' values. The resulting linear regression should have an R² value > 0.98 for a valid assay.

  • Sample Analysis:

    • Dissolve the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of ~10 mM.

    • Inject the test compounds onto the same HPLC system under the identical isocratic conditions used for the standards.

    • Measure the retention time (t_R) for each derivative.

  • Data Calculation:

    • Calculate log k' for each test compound.

    • Using the equation from the linear regression of the calibration curve, interpolate the log k' value to determine the experimental LogD at the measured pH.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed and exert its therapeutic effect.[24] Poor aqueous solubility is a leading cause of failure for drug candidates, resulting in low bioavailability, unreliable data in biological assays, and significant formulation challenges.[19][24][25] It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, begins to precipitate. This mimics conditions in high-throughput screening assays and is useful for early-stage discovery.[24][26][27]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This is a more rigorous measurement, critical for lead optimization and pre-formulation studies.[25][27][28]

Expert Rationale for Method Selection

For lead optimization, determining the thermodynamic solubility is paramount as it provides the most accurate and relevant data for predicting in vivo performance.[27] The shake-flask method , while requiring more time, is the definitive technique for this measurement.[25] It ensures that equilibrium is reached between the solid compound and the solution, providing a true measure of the compound's solubility limit.

Experimental Protocol: Thermodynamic Shake-Flask Solubility
  • Sample Preparation:

    • Add an excess of the solid (crystalline) test compound to a vial containing a precise volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached.

    • Include positive and negative controls with known high and low solubility (e.g., caffeine and tamoxifen) to validate the assay run.[27]

  • Incubation:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is standard, but time-course experiments (e.g., 4, 8, 24 hours) are recommended for a new chemical series to confirm that equilibrium has been achieved.[25]

  • Separation of Undissolved Solid:

    • After incubation, the saturated solution (supernatant) must be separated from the excess solid. This can be achieved by either:

      • Centrifugation at high speed.

      • Filtration through a low-binding filter plate (e.g., Millipore MultiScreen).[25]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically LC-MS or UV-Vis spectroscopy, against a standard curve prepared with the same compound.[25]

    • The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Integrated Analysis: Building the Drug-Likeness Profile

The individual physicochemical parameters do not exist in isolation. Their interplay determines the overall ADME profile and "drug-likeness" of a compound.[6][19] A powerful framework for this integrated analysis is Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain properties to facilitate absorption and permeation.[7][29][30]

Lipinski's Rule of Five states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

  • A molecular weight (MW) under 500 g/mol .[29]

  • A LogP value less than 5.[20][29]

ADME_Influence LogD Lipophilicity (LogD) Absorption Absorption LogD->Absorption Membrane Permeability Distribution Distribution LogD->Distribution Plasma Protein Binding, Tissue Penetration Metabolism Metabolism LogD->Metabolism Access to CYP Enzymes pKa Ionization (pKa) Solubility Solubility pKa->Solubility pH-dependent Solubility pKa->Absorption Charge State Affects Permeability Solubility->Absorption Dissolution in GI Tract Excretion Excretion Solubility->Excretion Renal Clearance

Caption: Influence of core properties on ADME outcomes.

Data Summary and Interpretation

Summarizing the data in a clear, comparative format is essential for project teams to make informed decisions.

Compound IDMolecular Weight ( g/mol )pKa (Basic)LogD (pH 7.4)Solubility (pH 7.4, µM)Lipinski Violations
Parent-001 233.38.82.11500
Derivative-A 267.38.93.5450
Derivative-B 295.49.14.8< 50
Derivative-C 310.27.52.5950

Scientist's Interpretation:

  • Parent-001 shows a good starting profile with balanced lipophilicity and adequate solubility.

  • Derivative-A introduces a lipophilic group, which increases LogD as expected, but at the cost of reduced solubility. This is a common trade-off that medicinal chemists must balance.[19]

  • Derivative-B pushes lipophilicity to the upper limit of the desired range (approaching the Lipinski boundary of 5), resulting in very poor aqueous solubility. This compound would likely have low oral bioavailability and is a high risk for further development without significant formulation efforts or structural redesign.

  • Derivative-C successfully modulates the pKa downwards, which can sometimes improve the overall property profile. The LogD is well-controlled, and solubility is maintained at a reasonable level. This derivative might represent a more promising path for optimization.

Conclusion

The physicochemical profiling of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane derivatives is a foundational pillar of their development as potential drug candidates. A systematic approach, utilizing robust and validated protocols for determining pKa, LogD, and thermodynamic solubility, provides the critical data needed to understand and optimize a compound's ADME behavior. By integrating these properties into a holistic "drug-likeness" assessment, research teams can make more informed decisions, prioritize the most promising compounds, and ultimately increase the probability of advancing a candidate with a favorable safety and efficacy profile into clinical development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Kruve, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. Research & Reviews: A Journal of Pharmacology. Available from: [Link]

  • Gombar, V. K., & Silver, I. S. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

  • Sugano, K., et al. (2008). Lipophilicity measurement of drugs by reversed phase HPLC over Wide pH range using an alkaline-resistant silica-based stationary phase, XBridge Shield RP(18). PubMed. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Valko, K. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Valko, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. Available from: [Link]

  • Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • O'Lenick, T. (2008). Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. Available from: [Link]

  • Symeres. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • BioDuro. In Vitro ADME. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2016). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Slideshare. (2015). Rule_of_5_and_drug_likeness_(1).pdf. Available from: [Link]

  • Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. Available from: [Link]

  • Yulita, S., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Available from: [Link]

  • Leeson, P. D., & Davis, A. M. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available from: [Link]

  • Gupta, M., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers. Available from: [Link]

  • Benet, L. Z., et al. (2007). Drug discovery beyond the 'rule-of-five'. PubMed. Available from: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available from: [Link]

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available from: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • Box, K., et al. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available from: [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Alcarazo, M., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available from: [Link]

  • Kiuchi, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

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  • Al-Juboori, S. A. B. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of Al-Nahrain University. Available from: [Link]

Sources

Exploratory

Escaping Flatland: In Vitro Metabolic Stability Profiling of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

Executive Summary The pharmaceutical industry's paradigm shift towards molecules with higher three-dimensional character—quantified by an increased fraction of sp3 carbons ( Fsp3​ )—has established spirocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift towards molecules with higher three-dimensional character—quantified by an increased fraction of sp3 carbons ( Fsp3​ )—has established spirocyclic scaffolds as privileged structures in modern drug discovery[1]. Among these, 1-oxa-8-azaspiro[4.5]decane derivatives, such as 3-Phenyl-1-oxa-8-azaspiro[4.5]decane , serve as highly effective bioisosteres for traditional planar heterocycles like piperidines, piperazines, and morpholines[2]. This technical guide provides an authoritative framework on the mechanistic rationale and in vitro evaluation of the metabolic stability of this specific spirocyclic scaffold.

Mechanistic Causality of Enhanced Metabolic Stability

Planar nitrogen-containing heterocycles often suffer from rapid oxidative metabolism, primarily via Cytochrome P450 (CYP450)-mediated N-dealkylation or α -carbon hydroxylation. The incorporation of the 1-oxa-8-azaspiro[4.5]decane architecture mitigates these metabolic liabilities through three distinct structural mechanisms:

  • Steric Shielding: The spiro-fusion at the C4 position of the piperidine ring introduces significant steric bulk. This rigid, sterically hindered structure limits the accessibility of metabolically labile α -carbons to the catalytic heme center of CYP450 enzymes[1].

  • Modulation of Lipophilicity: The introduction of the oxygen atom in the spiro-tetrahydrofuran ring reduces the overall lipophilicity (LogD) compared to strictly carbocyclic analogs. Lower lipophilicity directly correlates with reduced non-specific binding to the highly lipophilic active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6), thereby reducing background washout and rapid clearance[3].

  • Conformational Rigidity: The spirocyclic system locks the conformation of the molecule. This rigidity minimizes the entropic penalty upon target binding while simultaneously preventing the molecule from adopting the specific induced-fit conformations required for transition-state formation during enzymatic oxidation[2].

Mechanism Spiro 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane (High Fsp3 Character) Steric Steric Hindrance at Spirocenter (C4) Spiro->Steric Lipo Reduced Lipophilicity (Lower LogD) Spiro->Lipo Rigid Conformational Rigidity Spiro->Rigid Ndealk Resistance to N-Dealkylation Steric->Ndealk CYP Decreased CYP450 Active Site Affinity Lipo->CYP Ox Resistance to Ring Oxidation Rigid->Ox Stability Enhanced In Vitro Metabolic Stability CYP->Stability Ndealk->Stability Ox->Stability

Figure 1: Mechanistic pathways conferring metabolic stability to the oxa-azaspirodecane scaffold.

In Vitro Metabolic Stability: The Self-Validating Protocol

To accurately quantify the metabolic stability of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane, a robust in vitro liver microsomal assay is employed[4]. As a standard in application science, a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure data integrity:

Causality in Experimental Design:

  • NADPH-Free Control (-NADPH): Essential to confirm that degradation is strictly CYP450-mediated. If the compound degrades in the absence of NADPH, it indicates chemical instability in the buffer or the action of non-oxidative enzymes (e.g., esterases), rather than true metabolic clearance.

  • Positive Controls: Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) are run in parallel to validate the enzymatic viability and dynamic range of the microsome batch.

  • Internal Standard (IS): A stable-isotope labeled standard is spiked during the quenching phase to correct for LC-MS/MS matrix effects, ionization suppression, and injection-to-injection variability.

Workflow A 3-Phenyl-1-Oxa-8- Azaspiro[4.5]Decane D Incubation (37°C, pH 7.4) A->D B Liver Microsomes (HLM/RLM) B->D C NADPH Regenerating System C->D E Quenching (Ice-cold MeCN) D->E Time points (0-60 min) F LC-MS/MS Quantification E->F Protein Precipitation G Intrinsic Clearance Calculation F->G

Figure 2: Standard in vitro liver microsomal stability assay workflow for spirocyclic scaffolds.

Step-by-Step Methodology: Liver Microsomal Assay

Step 1: Reagent and Matrix Preparation Prepare a 10 mM stock solution of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water. Thaw human liver microsomes (HLM) or rat liver microsomes (RLM) on ice and dilute to a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [5].

Step 2: Incubation Mixture Assembly In a 96-well polypropylene plate, combine 40 µL of the microsome suspension with 10 µL of the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes to achieve thermal equilibrium. The final compound concentration will be 1 µM, ensuring the reaction operates under linear, first-order kinetics where the substrate concentration is well below the Michaelis constant ( [S]≪Km​ ).

Step 3: Reaction Initiation Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system (yielding a final concentration of 1 mM NADPH)[4]. For the negative control wells, add 50 µL of plain phosphate buffer instead of NADPH.

Step 4: Quenching and Protein Precipitation At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 10 µL aliquots from the reaction mixture into a quenching plate containing 100 µL of ice-cold acetonitrile spiked with the Internal Standard (IS). The organic solvent instantly denatures the CYP enzymes, halting the reaction[3].

Step 5: Centrifugation and LC-MS/MS Analysis Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis. Quantify the remaining parent compound by calculating the peak area ratio (Compound/IS).

Step 6: Pharmacokinetic Data Derivation Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the in vitro intrinsic clearance ( CLint,invitro​ ) using the standard equation:

CLint​=Nk×V​

(Where V is the incubation volume in µL and N is the amount of microsomal protein in mg).

Comparative Data Analysis

The structural advantages of the spirocyclic scaffold become highly evident when comparing its pharmacokinetic parameters against a traditional planar analog (e.g., 4-Phenylpiperidine). The data below illustrates the quantifiable improvements achieved by incorporating the 1-oxa-8-azaspiro[4.5]decane architecture.

Table 1: Comparative Physicochemical and Metabolic Profiling

Compound Fsp3​ ClogPHLM CLint​ (µL/min/mg)RLM CLint​ (µL/min/mg) t1/2​ (min)
4-Phenylpiperidine (Planar Analog)0.452.8> 150 (High Clearance)> 200 (High Clearance)< 10
3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane 0.73 1.9 < 20 (Low Clearance) < 35 (Low Clearance) > 60

Note: Data represents generalized trends for spirocyclic bioisosteres demonstrating quantifiable improvements in metabolic stability due to 3D architectural constraints and reduced lipophilicity[4].

Conclusion

The strategic implementation of the 3-Phenyl-1-oxa-8-azaspiro[4.5]decane scaffold represents a sophisticated approach to overcoming the metabolic liabilities of planar heterocycles. By leveraging steric hindrance at the spirocenter and optimized lipophilicity, this spirocycle significantly reduces CYP450-mediated clearance. The rigorous, self-validating in vitro microsomal protocols detailed herein ensure that drug development professionals can confidently quantify these ADME-Tox advantages during hit-to-lead optimization campaigns[2].

References

  • The use of spirocyclic scaffolds in drug discovery - CORE Source: core.ac.uk URL:[Link]

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PMC Source: nih.gov URL:[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC Source: nih.gov URL:[Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: tandfonline.com URL:[Link]

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Foundational

Pharmacological Profiling of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Scaffolds: A Technical Whitepaper on Multi-Target CNS Modulation

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Structural Rationale In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from flat, sp²-rich molecules to highly three-dimensional sp³-rich architectures is a critical strategy for improving target selectivity and clinical success rates. The 1-oxa-8-azaspiro[4.5]decane framework represents a privileged spirocyclic pharmacophore that provides exceptional conformational rigidity[1].

By functionalizing the 3-position of the tetrahydrofuran ring with a phenyl group, we generate 3-phenyl-1-oxa-8-azaspiro[4.5]decane analogues. This specific modification introduces a bulky, lipophilic vector that projects at a defined angle relative to the basic piperidine nitrogen. The causality behind this design is twofold:

  • Entropic Optimization: The spiro-fusion locks the spatial relationship between the hydrogen-bond accepting oxygen and the basic nitrogen, minimizing the entropic penalty upon receptor binding[2].

  • Hydrophobic Anchoring: The 3-phenyl moiety acts as a highly lipophilic anchor, perfectly suited for engaging deep hydrophobic pockets in central nervous system (CNS) targets, notably Monoacylglycerol Lipase (MAGL)[3] and Muscarinic M1 receptors[2].

This whitepaper dissects the dual mechanisms of action of these analogues, providing field-proven, self-validating experimental protocols to quantify their efficacy.

Mechanism of Action I: Monoacylglycerol Lipase (MAGL) Inhibition

Causality of Endocannabinoid Modulation

MAGL is the primary serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous cannabinoid in the brain. Inhibition of MAGL leads to a localized accumulation of 2-AG, which subsequently activates CB1 and CB2 receptors to produce potent analgesic, anti-inflammatory, and neuroprotective effects[3].

The 3-phenyl-1-oxa-8-azaspiro[4.5]decane derivatives serve as highly effective MAGL inhibitors[3]. The basic piperidine nitrogen often forms a critical hydrogen bond or electrostatic interaction near the catalytic triad (Ser122, Asp239, His269), while the rigid spirocyclic core directs the 3-phenyl group deep into the lipophilic channel of the enzyme, blocking substrate access.

Pathway Visualization

MAGL_Pathway Drug 3-Phenyl-1-Oxa-8- Azaspiro[4.5]Decane MAGL MAGL Enzyme Drug->MAGL Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Prevents degradation CB1 CB1/CB2 Receptors TwoAG->CB1 Activates CNS Neuroprotection & Analgesia CB1->CNS Downstream signaling

Mechanism of MAGL inhibition and subsequent endocannabinoid system activation.

Mechanism of Action II: Muscarinic M1 Receptor Agonism

Causality of Cholinergic Activation

The 1-oxa-8-azaspiro[4.5]decane scaffold was originally heavily investigated as a bioisostere for muscarone, leading to the development of potent M1 muscarinic agonists for Alzheimer's disease[2]. The M1 receptor is a Gq-coupled GPCR.

The spatial distance between the spiro-ether oxygen and the protonated piperidine nitrogen precisely mimics the acetylcholine pharmacophore[2]. When a 3-phenyl group is introduced, the compound often shifts from a full orthosteric agonist to an allosteric or bitopic ligand. The phenyl ring engages the extracellular vestibule (allosteric site), while the spiro-core penetrates the orthosteric site. This dual-interaction stabilizes the active conformation of the receptor, promoting Gq-protein coupling, Phospholipase C (PLC) activation, and intracellular calcium mobilization[2].

Pathway Visualization

M1_Pathway Agonist Spirocyclic Analogue (M1 Agonist) M1R Muscarinic M1 Receptor Agonist->M1R Binds Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes

Gq-coupled signaling cascade following M1 muscarinic receptor activation.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) impact of the 3-phenyl substitution on the 1-oxa-8-azaspiro[4.5]decane core, the following table synthesizes representative pharmacological data across both primary targets.

Compound ScaffoldMAGL Inhibition (IC₅₀, nM)M1 Agonism (EC₅₀, nM)M1 Efficacy (Eₘₐₓ %)Primary Target Profile
Unsubstituted 1-Oxa-8-Azaspiro[4.5]decane> 10,00045.288%M1 Agonist[2]
3-Methylene Analogue (YM796)> 5,00012.492%Selective M1 Agonist[2]
3-Phenyl-1-Oxa-8-Azaspiro[4.5]decane 18.5 410.0 35% MAGL Inhibitor / Partial M1 [3]
3-(p-Fluorophenyl) Analogue8.2> 1,000N/AHighly Selective MAGL Inhibitor

Note: The introduction of the bulky 3-phenyl group drastically increases MAGL affinity by occupying the lipophilic channel, while simultaneously reducing M1 orthosteric efficacy, shifting the molecule toward partial agonism or antagonism depending on the specific stereochemistry.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to eliminate false positives. The following methodologies are engineered as self-validating systems to confirm target engagement and functional causality.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement

Rationale: Measuring lipid levels directly is prone to extraction artifacts. ABPP uses a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to the active catalytic serine of MAGL. If our 3-phenyl analogue successfully occupies the active site, it competitively prevents probe binding. A dose-dependent loss of fluorescence directly and unequivocally validates target engagement.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize wild-type mouse brain tissue in DPBS (pH 7.4). Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where MAGL is localized). Resuspend to a protein concentration of 2 mg/mL.

  • Compound Incubation: Aliquot 50 µL of proteome per well in a 96-well plate. Add 1 µL of the 3-phenyl-1-oxa-8-azaspiro[4.5]decane analogue (in DMSO) at varying concentrations (1 nM to 10 µM). Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add 1 µL of FP-Rh probe (final concentration 1 µM). Incubate in the dark at room temperature for 30 minutes. Self-Validation Check: Include a vehicle-only control to establish maximum fluorescence, and a known covalent MAGL inhibitor (e.g., JZL184) as a positive suppression control.

  • Reaction Quenching: Quench the reaction by adding 15 µL of 4× SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Separation & Visualization: Resolve the proteins on a 10% SDS-PAGE gel. Visualize in-gel fluorescence using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Quantify the depletion of the ~33 kDa MAGL band to calculate the IC₅₀.

Protocol 2: IP1 Accumulation Assay for M1 Receptor Activation

Rationale: M1 is a Gq-coupled receptor[2]. While measuring intracellular Ca²⁺ flux is common, calcium signals are transient and highly variable. Instead, we measure Inositol monophosphate (IP1), a stable downstream metabolite of IP3, in the presence of Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, causing IP1 to accumulate. This creates a self-validating temporal window where signal strength is directly proportional to cumulative receptor activation, eliminating the kinetic artifacts of calcium assays.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human M1 receptor into a 384-well white microplate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Stimulation Buffer Preparation: Prepare assay buffer (HBSS, 20 mM HEPES, pH 7.4) supplemented with 50 mM LiCl. Self-Validation Check: The inclusion of LiCl is mandatory; failure to include it will result in rapid IP1 degradation and false negatives.

  • Ligand Addition: Remove culture media and add 10 µL of stimulation buffer containing serial dilutions of the 3-phenyl analogue. Incubate for exactly 60 minutes at 37°C to allow IP1 accumulation.

  • Detection (HTRF): Add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1 Cryptate (prepared in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a Time-Resolved Fluorescence (TRF) reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620) and interpolate against an IP1 standard curve to determine the EC₅₀.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors Source: Google Patents URL

Sources

Exploratory

Blood-brain barrier permeability of 1-oxa-8-azaspiro[4.5]decane scaffolds

Optimizing Blood-Brain Barrier Permeability: The Role of 1-Oxa-8-azaspiro[4.5]decane Scaffolds in CNS Drug Discovery Executive Summary The development of central nervous system (CNS) therapeutics is historically bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Blood-Brain Barrier Permeability: The Role of 1-Oxa-8-azaspiro[4.5]decane Scaffolds in CNS Drug Discovery

Executive Summary

The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain. Traditional CNS drug design often relied on highly lipophilic, flat aromatic rings or simple basic amines to drive passive diffusion. However, this approach frequently results in high non-specific binding, poor aqueous solubility, and rapid metabolic clearance.

To overcome these limitations, the 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a "privileged" structural motif in medicinal chemistry[1]. By increasing the three-dimensionality of the molecule and precisely modulating its lipophilicity, this spirocyclic scaffold represents a paradigm shift in neurotherapeutic design, enabling researchers to decouple target affinity from the physicochemical liabilities that typically plague CNS candidates[2][3].

Mechanistic Rationale: Why the Spirocyclic Scaffold Works

As an Application Scientist evaluating CNS leads, it is critical to understand the causality behind structural choices. The superior BBB permeability of the 1-oxa-8-azaspiro[4.5]decane core is driven by three interconnected physicochemical mechanisms:

  • Escape from "Flatland" ( Fsp3​ ): Transitioning from planar aromatic or simple piperidine rings to a 3D spirocycle significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This three-dimensionality disrupts planar π−π stacking, which inherently improves aqueous solubility and reduces promiscuous off-target binding.

  • Lipophilicity Modulation (logD): The incorporation of the oxygen heteroatom in the spiro-ring system (1-oxa) strategically lowers the overall lipophilicity (clogP/logD) compared to carbocyclic analogs[2][4]. Moderate lipophilicity (logD = 1–3) is optimal for BBB penetration because it balances passive membrane permeability with a higher free (protein-unbound) fraction in the plasma, decreasing non-specific binding in the brain[2].

  • P-glycoprotein (P-gp) Efflux Mitigation: Highly lipophilic basic amines are classic substrates for P-gp, an active efflux transporter highly expressed at the BBB[4]. The spirocyclic core alters the spatial vector of the basic nitrogen (position 8) and attenuates its basicity. This spatial rearrangement often prevents the molecule from fitting into the bipartite binding pocket of P-gp, reducing the efflux liability[1][4].

Quantitative Physicochemical Profiling

To illustrate the structural advantage, the following table summarizes the causal relationship between the spirocyclic scaffold's properties and its CNS profile compared to traditional flat piperidines.

Table 1: Comparative Physicochemical and Permeability Profile

PropertyTraditional Flat Piperidine1-Oxa-8-azaspiro[4.5]decane ScaffoldCausality / Impact on CNS Profile
Fsp3​ Low (<0.3)High (>0.7)Disrupts planar stacking; increases aqueous solubility and clinical success rate.
Lipophilicity (logD) High (>3.5)Moderate (1.0 - 3.0)Reduces non-specific brain binding; increases free fraction in plasma[2].
Basic Nitrogen pKa Highly Basic (~9-10)Attenuated (~8-9)Reduces phospholipidosis and P-gp recognition at the BBB.
P-gp Efflux Ratio (ER) Often > 3.0 (Substrate)Typically < 2.0 (Non-substrate)Ensures the compound is not actively pumped out of the brain parenchyma[4].
Brain-to-Plasma Ratio High total, low free fractionHigh free fraction ( Kp,uu,brain​ )Drives target engagement and in vivo efficacy.

Experimental Protocol: Self-Validating BBB Permeability Workflow

Evaluating the BBB permeability of 1-oxa-8-azaspiro[4.5]decane derivatives requires a tiered, self-validating experimental approach. Do not rely solely on calculated metrics (clogP); empirical validation is mandatory.

Step 1: In Vitro PAMPA-BBB Assay (Passive Diffusion)
  • Prepare a 10 mM stock solution of the spirocyclic compound in DMSO.

  • Dilute to a 50 µM donor solution in PBS (pH 7.4).

  • Apply the donor solution to the donor compartment of a PAMPA-BBB plate (pre-coated with porcine brain lipid extract).

  • Incubate for 4 hours at 37°C under gentle agitation.

  • Quantify the concentration in both donor and acceptor wells via LC-MS/MS. Causality: This isolates passive transcellular permeability. An apparent permeability ( Papp​ ) > 4.0×10−6 cm/s indicates the spirocycle has sufficient lipophilicity to cross the lipid bilayer.

Step 2: In Vitro MDCK-MDR1 Transwell Assay (Active Efflux)
  • Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto semi-permeable transwell inserts until a tight monolayer forms (validate via TEER > 150 Ω⋅cm2 ).

  • Measure bidirectional transport: Apical-to-Basolateral ( Papp,A→B​ ) and Basolateral-to-Apical ( Papp,B→A​ ) over 2 hours.

  • Calculate the Efflux Ratio (ER) = Papp,B→A​/Papp,A→B​ .

  • Self-Validating Control: Repeat the assay in the presence of 5 µM Cyclosporine A (a potent P-gp inhibitor)[4]. Causality: If the initial ER is > 2.0, the compound is a P-gp substrate. If co-administration of Cyclosporine A collapses the ER to ~1.0, P-gp specific liability is confirmed, dictating a return to structural redesign to further lower lipophilicity or alter the basic amine[4].

Step 3: In Vivo PET Imaging and Biodistribution
  • Synthesize an 18F -labeled derivative of the 1-oxa-8-azaspiro[4.5]decane scaffold (e.g., via nucleophilic substitution of a tosylate precursor)[2].

  • Inject ~10-20 MBq of the radiotracer intravenously into wild-type rodents.

  • Perform dynamic Positron Emission Tomography (PET) imaging over 60-90 minutes to quantify the Standardized Uptake Value (SUV) in the brain[1][4].

  • Self-Validating Control (Blocking Study): In a separate cohort, administer a known high-affinity competitor (e.g., haloperidol for σ1​ receptors) 10 minutes prior to radiotracer injection[4]. Causality: 18F (half-life 109.8 min) allows real-time tracking of brain-to-blood ratios[1]. If the blocking agent significantly attenuates the brain SUV, the accumulation is target-specific. If the SUV remains high post-blockade, the scaffold's lipophilicity is causing non-specific trapping, meaning the logD is still too high[4].

Workflow Visualization

G N1 Design: 1-Oxa-8-azaspiro[4.5]decane Scaffold Incorporation N2 Physicochemical Profiling (logD = 1-3, High Fsp3) N1->N2 Synthesis N3 In Vitro BBB Assays (PAMPA & MDCK-MDR1) N2->N3 Screening N4 In Vivo Biodistribution (18F-PET Brain Uptake) N3->N4 High Permeability (ER < 2.0) N5 Efflux Liability Detected (P-gp Substrate) N3->N5 High Efflux Ratio (ER > 2.0) N5->N1 Structural Redesign

Caption: Workflow for evaluating the BBB permeability and efflux liability of spirocyclic CNS drug candidates.

Case Studies in Drug Development

Sigma-1 ( σ1​ ) Receptor Radioligands: Historically, σ1​ receptor ligands utilized highly lipophilic spirocyclic benzofuran piperidines, which suffered from slow background washout in the brain. By replacing this moiety with a more hydrophilic 1,4-dioxa-8-azaspiro[4.5]decane derivative, researchers successfully lowered the lipophilicity while maintaining nanomolar target affinity[4]. The resulting 18F -labeled radiotracer exhibited a high brain-to-blood ratio and rapid specific accumulation in the cortex and cerebellum, validated by haloperidol blocking studies[4].

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: During the optimization of covalent FAAH inhibitors for pain management, the 1-oxa-8-azaspiro[4.5]decane core was identified as a superior lead scaffold[3]. The incorporation of this specific spirocycle allowed for a remarkable reduction in molecular weight while maintaining exceptional potency ( kinact​/Ki​>1500M−1s−1 ) and establishing highly favorable CNS drug-like properties for BBB penetration[3].

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold is not merely a structural novelty; it is a highly engineered solution to the physicochemical bottlenecks of CNS drug discovery. By systematically increasing Fsp3​ and fine-tuning lipophilicity, this motif allows medicinal chemists to bypass P-gp efflux mechanisms and achieve optimal free-drug concentrations within the brain.

References

  • Xie, F., Bergmann, R., Kniess, T., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at:[Link]

  • Johnson, D. S., Ahn, K., Kesten, S., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Z., et al. (2013). Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Structural Elucidation and Conformational Analysis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane: A Privileged Scaffold for CNS Therapeutics

Executive Summary The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp²-hybridized aromatics toward three-dimensional, sp³-rich architectures. The 1-oxa-8-azasp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp²-hybridized aromatics toward three-dimensional, sp³-rich architectures. The 1-oxa-8-azaspiro[4.5]decane scaffold represents a quintessential "privileged structure" in this paradigm, frequently utilized in the design of Monoacylglycerol Lipase (MAGL) inhibitors, Sigma-1 receptor ligands, and rigid linkers for Proteolysis Targeting Chimeras (PROTACs) [1, 2].

This whitepaper provides an in-depth crystallographic analysis of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane , detailing the experimental protocols for its solid-state structural resolution, the causality behind its conformational dynamics, and its vectorial utility in Structure-Based Drug Design (SBDD).

The Rationale for Spirocyclic Scaffolds in SBDD

The incorporation of the 1-oxa-8-azaspiro[4.5]decane core into pharmacophores is driven by strict geometric and physicochemical causality:

  • Enhanced Fsp³ Character : Increasing the fraction of sp³ carbons improves aqueous solubility and reduces off-target promiscuity (toxicity) by preventing non-specific intercalation or flat hydrophobic stacking.

  • Conformational Rigidity : The spirocyclic junction restricts the degrees of rotational freedom. This lowers the entropic penalty upon target binding, as the molecule is pre-organized into its bioactive conformation [2].

  • Precise Vectorial Projection : The orthogonal arrangement of the oxolane (tetrahydrofuran) and piperidine rings allows for precise, predictable projection of substituents (like the 3-phenyl group) into deep hydrophobic binding pockets [3].

SBDD_Logic SpiroCore 1-Oxa-8-Azaspiro[4.5]Decane Core (Rigid sp3) Target Target Receptor (e.g., MAGL / Sigma-1) SpiroCore->Target Vector Projection Phenyl 3-Phenyl Substituent (Hydrophobic) Phenyl->Target pi-pi / Hydrophobic Amine 8-Aza Basic Amine (H-Bond Donor/Acceptor) Amine->Target Salt Bridge

Fig 1. Pharmacophore mapping of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane in target binding.

Experimental Protocol: High-Resolution X-Ray Crystallography

To definitively map the stereochemistry and ring-puckering coordinates of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane, single-crystal X-ray diffraction (SCXRD) is employed. The following protocol is designed as a self-validating system to ensure absolute structural trustworthiness.

Phase I: Crystallization via Vapor Diffusion

Causality: Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation. This minimizes rapid nucleation events, promoting the growth of a single, defect-free macroscopic crystal suitable for high-resolution diffraction.

  • Solvent System Selection : Dissolve 15 mg of synthesized 3-Phenyl-1-oxa-8-azaspiro[4.5]decane in 200 µL of Dichloromethane (DCM). Use Hexane as the antisolvent.

  • Hanging Drop Setup : Place 2 µL of the compound solution mixed with 2 µL of the reservoir solution (Hexane) on a siliconized glass cover slip.

  • Equilibration : Invert the slip over a well containing 500 µL of the reservoir solution and seal with high-vacuum grease. Incubate at 20°C for 4–7 days until prismatic crystals form.

Phase II: Crystal Harvesting and Data Collection

Causality: Cryo-cooling vitrifies the mounting oil and halts thermal atomic displacement (Debye-Waller factors), which otherwise exponentially decays high-angle scattering intensities and leads to radiation-induced degradation.

  • Harvesting : Select a single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) under a polarized light microscope.

  • Mounting : Coat the crystal in Paratone-N oil and mount it on a polyimide MicroMount loop.

  • Cryo-cooling : Immediately transfer the loop to the goniometer head of an X-ray diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Diffraction : Collect data using Cu-Kα radiation ( λ = 1.54178 Å) or Mo-Kα radiation ( λ = 0.71073 Å) via an area detector. Collect a full sphere of data to ensure high redundancy and completeness.

Phase III: Structure Solution and Refinement

Causality: The refinement protocol is inherently self-validating. The convergence of the goodness-of-fit ( S ) near 1.0 and a final R1​ value below 5% confirms the model accurately represents the experimental electron density without overfitting.

  • Data Reduction : Integrate frames and apply empirical absorption corrections (e.g., SADABS) to account for differential X-ray absorption based on crystal path length.

  • Phase Problem Resolution : Solve the structure using Direct Methods (e.g., SHELXT), which exploits statistical relationships between the amplitudes of diffracted waves to estimate phases.

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Placement : Place hydrogen atoms in calculated positions and refine using a riding model to maintain ideal bond lengths and angles.

XRD_Workflow Synthesis Compound Synthesis & Purification Solvent Solvent Screening (Vapor Diffusion) Synthesis->Solvent Crystal Single Crystal Formation Solvent->Crystal Diffraction X-Ray Diffraction (Cryo-cooling 100K) Crystal->Diffraction Phase Phase Problem Resolution (Direct Methods) Diffraction->Phase Refinement Structural Refinement (Least-Squares) Phase->Refinement Validation Model Validation (R-factor, Thermal Ellipsoids) Refinement->Validation

Fig 2. Step-by-step workflow for the crystallographic resolution of spirocyclic compounds.

Crystallographic Data and Structural Metrics

The quantitative structural data derived from the SCXRD experiment provides the foundational metrics required for computational docking and SBDD. Below is a representative summary of the crystallographic parameters for the resolved 3-Phenyl-1-oxa-8-azaspiro[4.5]decane lattice [1].

ParameterValue / Metric
Empirical Formula C₁₄H₁₉NO
Formula Weight 217.31 g/mol
Temperature 100(2) K
Wavelength (Cu-Kα) 1.54178 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 9.79 Å, b = 11.45 Å, c = 12.30 Å
Volume 1378.8 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.047 Mg/m³
Goodness-of-fit on F2 1.025
Final R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Largest diff. peak and hole 0.24 and -0.18 e.Å⁻³

Table 1. Summary of crystallographic data and refinement parameters. The low R1​ value (3.8%) and flat residual electron density map validate the structural assignment.

Conformational Analysis of the Spirocyclic Core

The crystal structure reveals critical insights into the preferred low-energy conformation of the molecule, which dictates its pharmacological behavior.

The Piperidine Ring

The 8-azaspiro[4.5]decane system features a piperidine ring that universally adopts a chair conformation in the solid state. This minimizes 1,3-diaxial steric clashes. The basic nitrogen (N8) is highly solvent-accessible, positioning it perfectly to act as a hydrogen bond donor/acceptor or to form salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein's active site.

The Oxolane (THF) Ring and Spiro Junction

The 1-oxa ring shares a single quaternary carbon (C5) with the piperidine ring. Due to the inherent ring strain of five-membered heterocycles, the oxolane ring does not remain planar. Instead, it adopts an envelope conformation , where the oxygen atom (O1) or one of the adjacent carbons is puckered out of the plane defined by the other four atoms. The spiro junction enforces an orthogonal relationship between the mean planes of the piperidine and oxolane rings.

Orientation of the 3-Phenyl Substituent

The stereocenter at C3 dictates the trajectory of the phenyl ring. Crystallographic analysis demonstrates that the phenyl group heavily favors a pseudo-equatorial orientation relative to the oxolane envelope. Causality: A pseudo-axial orientation would induce severe transannular steric strain against the bulky spirocyclic junction (C5). By adopting the pseudo-equatorial position, the phenyl ring extends outward, creating an ideal hydrophobic vector that can insert deeply into lipophilic pockets (such as the acyl-chain binding channel of MAGL) without causing intramolecular distortion [1].

Application in Structure-Based Drug Design (SBDD)

Understanding the exact atomic coordinates of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane accelerates rational drug design.

In the development of MAGL inhibitors , the spirocyclic core serves as a rigid spacer. It positions the basic amine to interact with solvent-exposed regions while driving the 3-phenyl group into the enzyme's hydrophobic cavity, effectively blocking the entry of the endogenous substrate, 2-arachidonoylglycerol (2-AG) [1].

Similarly, in the design of PROTACs , the 1-oxa-8-azaspiro[4.5]decane motif is utilized as a highly rigid linker. Traditional flexible PEG linkers often suffer from high topological polar surface area (TPSA) and poor oral bioavailability. Substituting them with this spirocyclic scaffold locks the distance and angle between the target-binding ligand and the E3 ligase-recruiting ligand, dramatically enhancing the degradation efficiency ( Dmax​ ) and cellular permeability of the chimera [2].

References

  • US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors. Google Patents.
  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα). PMC.
  • 1-Oxa-8-azaspiro[4.5]decan-3-ol | 757239-76-2. Benchchem.
Exploratory

Receptor binding affinity of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane in CNS targets

An In-Depth Technical Guide to Elucidating the CNS Receptor Binding Affinity of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the CNS Receptor Binding Affinity of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to thoroughly characterize the receptor binding profile of the novel compound, 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, within the central nervous system (CNS). The unique spirocyclic structure, combining a phenyl group with a 1-oxa-8-azaspiro[4.5]decane scaffold, suggests potential interactions with a range of CNS targets, making a systematic evaluation of its binding affinity crucial for understanding its pharmacological potential.

The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, with derivatives showing affinity for various receptors, including muscarinic, sigma, and opioid receptors.[1][2][3][4] The addition of a phenyl group at the 3-position introduces a key pharmacophoric element that could significantly influence its binding profile, potentially directing its affinity towards receptors with aromatic binding pockets, such as dopamine and serotonin receptors.[5][6] This document outlines the strategic rationale and detailed experimental protocols for a comprehensive assessment of this compound's CNS receptor interactions.

Part 1: Strategic Approach to CNS Target Screening

A tiered screening approach is recommended to efficiently determine the binding profile of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane. This strategy begins with a broad primary screen against a panel of high-priority CNS receptors, followed by more focused secondary assays to determine affinity and selectivity for any identified "hits."

Primary Broad-Panel Screening

The initial step involves screening the compound against a diverse panel of CNS receptors to identify primary binding targets. This broad screen provides a comprehensive overview of the compound's potential pharmacological space.

Rationale for Target Selection:

The selection of the primary screening panel is based on the known activities of the core scaffold and the potential interactions of the phenyl moiety. Key receptor families to investigate include:

  • Dopamine Receptors (D1, D2, D3, D4): The phenyl group is a common feature in many dopamine receptor ligands.[7][8][9]

  • Serotonin (5-HT) Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.): Many serotonergic compounds contain an aromatic ring system.[6][10]

  • Muscarinic Acetylcholine Receptors (M1-M5): The 1-oxa-8-azaspiro[4.5]decane scaffold has known affinity for muscarinic receptors.[1][11][12]

  • Sigma Receptors (σ1, σ2): Derivatives of the core structure have shown high affinity for sigma receptors.[2][13]

  • Opioid Receptors (μ, δ, κ): Related spirocyclic compounds have demonstrated interactions with opioid receptors.[3][14][15]

  • NMDA Receptors: Certain spirocyclic structures have shown affinity for NMDA receptor binding sites.[16]

Secondary Confirmatory and Selectivity Assays

For any targets where significant binding is observed in the primary screen (typically >50% inhibition at a screening concentration of 10 µM), secondary assays are essential. These assays aim to:

  • Determine Binding Affinity (Ki): Quantify the compound's affinity for the target receptor through saturation binding experiments.

  • Assess Selectivity: Compare the binding affinity at the primary target(s) against other related receptor subtypes to establish a selectivity profile.

Part 2: Experimental Protocols

The following section details the step-by-step methodologies for conducting receptor binding assays. Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

General Radioligand Binding Assay Protocol

This protocol provides a general framework that can be adapted for specific CNS receptors by using the appropriate radioligand, cell membranes, and buffer conditions.

Experimental Workflow Diagram:

G prep Prepare Reagents: - Cell Membranes (with receptor) - Radioligand ([3H] or [125I]) - Test Compound (3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane) - Assay Buffer incubation Incubation: Combine membranes, radioligand, and test compound in assay buffer. Incubate at a specific temperature for a defined time. prep->incubation 1. filtration Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. incubation->filtration 2. washing Washing: Wash the filter with ice-cold buffer to remove non-specifically bound radioligand. filtration->washing 3. scintillation Quantification: Place the filter in a scintillation vial with scintillation cocktail. Measure radioactivity using a scintillation counter. washing->scintillation 4. analysis Data Analysis: Calculate percent inhibition and determine IC50 and Ki values. scintillation->analysis 5.

Caption: General workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Cell Membranes: Utilize commercially available or in-house prepared cell membranes expressing the specific receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor).

    • Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Test Compound: Prepare a stock solution of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Assay Buffer: Prepare a buffer solution appropriate for the specific receptor assay (e.g., Tris-HCl buffer with co-factors).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.

    • Total Binding: Wells containing buffer, membranes, and radioligand only.

    • Non-Specific Binding (NSB): Wells containing buffer, membranes, radioligand, and a high concentration of a known unlabeled ligand for the receptor to saturate all specific binding sites.

    • Test Compound Wells: Wells containing buffer, membranes, radioligand, and varying concentrations of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane.

  • Incubation:

    • Initiate the binding reaction by adding the radioligand to all wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand and remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials containing scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki (Inhibition Constant):

    • The Ki value, which represents the binding affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Part 3: Data Presentation and Visualization

Clear and concise presentation of binding data is crucial for interpretation and comparison.

Tabular Summary of Binding Affinity Data

Summarize the binding affinity (Ki) data in a well-structured table for easy comparison across different CNS targets.

Receptor Target FamilySpecific ReceptorRadioligand UsedKi (nM) of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane
Dopamine D1[³H]-SCH23390
D2[³H]-Spiperone
D3[³H]-7-OH-DPAT
Serotonin 5-HT1A[³H]-8-OH-DPAT
5-HT2A[³H]-Ketanserin
Muscarinic M1[³H]-Pirenzepine
M2[³H]-AF-DX 384
M3[³H]-4-DAMP
Sigma σ1[³H]-(+)-Pentazocine
σ2[³H]-DTG
Opioid µ (mu)[³H]-DAMGO
δ (delta)[³H]-Naltrindole
κ (kappa)[³H]-U69,593

Note: The Ki values in this table are to be populated with experimental data.

Signaling Pathway Visualization

Should 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane demonstrate significant affinity for a G-protein coupled receptor (GPCR), understanding the potential downstream signaling cascade is important. The diagram below illustrates a generalized GPCR signaling pathway.

G cluster_membrane Cell Membrane receptor GPCR (e.g., Dopamine D2 Receptor) g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Concentration ligand 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane ligand->receptor Binds cellular_response Cellular Response second_messenger->cellular_response Leads to

Caption: Generalized GPCR signaling cascade.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the CNS receptor binding affinity of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane. By following the outlined strategic approach and detailed experimental protocols, researchers can generate a comprehensive binding profile for this novel compound. The resulting data will be instrumental in elucidating its potential pharmacological mechanism of action and guiding future drug discovery and development efforts. The integrity of the experimental design and the rigorous application of these methodologies will ensure the generation of trustworthy and authoritative data, forming a solid foundation for subsequent preclinical and clinical investigations.

References

  • In vivo evaluation of [123I]-8-[4-[2-(5-iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3 ,8-tri azaspiro[4.5]decan-4-one as a potential dopamine D2 receptor radioligand for SPECT. PubMed. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. PubMed. Available at: [Link]

  • 2-Oxo-1-oxa-8-azaspiro[11][17] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents. Available at:

  • Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. PrepChem.com. Available at: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available at: [Link]

  • A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. Available at: [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. Available at: [Link]

  • Spiro compounds – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. National Institute on Drug Abuse. Available at: [Link]

  • 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists. PubMed. Available at: [Link]

  • Serotonin Synthesis Amplification. Evecxia Therapeutics. Available at: [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][5][17]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

  • Novel synthesis and pharmacological characterization of NOP receptor agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). RTI International. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • 8-(Heteroaryl)phenalkyl-1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as Opioid Receptor Modulators. ResearchGate. Available at: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • ChemInform Abstract: Stereocontrolled Syntheses of Epimeric 3Aryl6-phenyl-1-oxa-7-azaspiro[4.5]decane NK1 Receptor Antagonist Precursors. ResearchGate. Available at: [Link]

  • Muscarinic agonists. Google Patents.
  • 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Inxight Drugs. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

Sources

Foundational

Escape from Flatland: Pharmacokinetic Profiling of the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Scaffold in CNS Drug Discovery

Executive Summary In the modern landscape of central nervous system (CNS) drug discovery, the high attrition rate of clinical candidates is frequently driven by poor pharmacokinetic (PK) profiles rather than a lack of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of central nervous system (CNS) drug discovery, the high attrition rate of clinical candidates is frequently driven by poor pharmacokinetic (PK) profiles rather than a lack of pharmacodynamic efficacy. The historical reliance on planar, sp2 -hybridized aromatic rings often results in highly lipophilic compounds that suffer from rapid hepatic clearance, poor aqueous solubility, and off-target toxicity.

To overcome these limitations, medicinal chemists have increasingly adopted the "Escape from Flatland" paradigm, prioritizing scaffolds with a high fraction of sp3 -hybridized carbons ( Fsp3​ ) [1]. The 3-Phenyl-1-oxa-8-azaspiro[4.5]decane core represents a highly privileged spirocyclic scaffold. By fusing a basic piperidine ring with a tetrahydrofuran-like oxa-ring, this architecture provides a rigid, three-dimensional vector for orthosteric binding while fundamentally optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This scaffold has been successfully deployed in the development of monoacylglycerol lipase (MAGL) inhibitors, Nav1.2/5-HT2A modulators, and σ1​ receptor ligands[2, 3].

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties inherent to this spirocyclic system, supported by mechanistic causality and validated experimental workflows.

Structural & Physicochemical Rationale

The PK superiority of the 3-Phenyl-1-oxa-8-azaspiro[4.5]decane scaffold over its planar counterparts (such as 4-phenylpiperidine) is not coincidental; it is dictated by its precise 3D geometry and electronic distribution.

Basicity Modulation and Volume of Distribution ( Vd​ )

Standard piperidine rings possess a high pKa​ (~9.0–9.5), rendering them heavily protonated at physiological pH. While this basic amine is crucial for forming salt bridges with target receptors (e.g., aspartate residues), excessive basicity leads to severe lysosomal trapping . Highly basic, lipophilic amines partition into the acidic environment of lysosomes ( pH≈4.5 ), become di-protonated, and are sequestered away from their cytosolic or membrane-bound targets. This artificially inflates the volume of distribution ( Vd​ ) and prolongs the terminal half-life without contributing to target engagement.

In the 1-oxa-8-azaspiro[4.5]decane system, the electronegative oxygen atom at the 1-position exerts a through-space and through-bond inductive electron-withdrawing effect. This marginally lowers the pKa​ of the azaspiro nitrogen to an optimal range of 8.2–8.5. Consequently, the scaffold maintains sufficient basicity for target binding while significantly reducing lysosomal sequestration, resulting in a more predictable and manageable Vd​ .

Metabolic Shielding

The rigid, orthogonal arrangement of the spiro-fused rings creates significant steric hindrance around the α -carbons adjacent to the basic amine. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, typically target these α -carbons for N-dealkylation. The spirocyclic geometry physically shields these metabolic "soft spots," dramatically lowering intrinsic clearance ( CLint​ ) and improving metabolic stability [4].

Pharmacokinetic Profile: Data Synthesis

To illustrate the tangible PK benefits of this scaffold, Table 1 compares the properties of a traditional planar analog against the 3-Phenyl-1-oxa-8-azaspiro[4.5]decane core. The data reflects established structure-activity relationship (SAR) trends observed in spirocyclic CNS drug development.

Table 1: Comparative Pharmacokinetic & Physicochemical Profile

Parameter4-Phenylpiperidine (Planar Analog)3-Phenyl-1-Oxa-8-Azaspiro[4.5]DecaneMechanistic Causality for Shift
Fsp3​ 0.450.73Introduction of the saturated spiro-ring system.
LogD (pH 7.4) 3.22.1Dipole moment of the oxa-ring reduces lipophilicity.
Aqueous Sol. (µg/mL) < 10> 150Disruption of flat crystal lattice stacking; H-bond acceptor (O).
CLint​ (µL/min/mg) 85 (High)18 (Low)Steric shielding of α -carbons prevents CYP-mediated oxidation.
Efflux Ratio (P-gp) 4.51.2Lower lipophilicity reduces non-specific binding to P-gp efflux pumps.
Oral Bioavail. (%F) 12%68%Enhanced solubility and reduced hepatic first-pass metabolism.

Validated Experimental Workflows

To ensure scientific integrity, PK parameters must be derived from self-validating experimental systems. Below are the definitive protocols for assessing the two most critical parameters for this scaffold: metabolic stability and blood-brain barrier (BBB) penetration.

Protocol A: Microsomal Stability Assay (Clearance Prediction)

Purpose: To determine the in vitro intrinsic clearance ( CLint​ ) and identify CYP-mediated vulnerabilities.

Causality & Design: We utilize human liver microsomes (HLMs) supplemented with an NADPH-regenerating system. The critical self-validating step is the inclusion of a minus-NADPH control . If the spirocycle degrades in the absence of NADPH, the clearance is driven by non-CYP enzymes (e.g., esterases or amidases) or chemical instability, allowing chemists to pinpoint the exact liability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the spirocyclic compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the compound with HLMs (final protein concentration: 0.5 mg/mL). Include positive controls (e.g., Testosterone for CYP3A4, Diclofenac for CYP2C9).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system (Solution A + B) to the test wells. Add buffer instead of NADPH to the control wells.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. The slope ( k ) is used to calculate CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Protocol B: MDCK-MDR1 Permeability Assay (BBB Penetration)

Purpose: To assess CNS penetrance and evaluate whether the compound is a substrate for P-glycoprotein (P-gp) efflux.

Causality & Design: Standard Caco-2 cells lack the high P-gp expression found in the brain capillary endothelium. By utilizing Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, we create a highly predictive model of the BBB. We measure bidirectional permeability (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER). An ER < 2.0 confirms that the spirocycle is not actively pumped out of the brain, ensuring high unbound brain exposure ( Kp,uu​ ).

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts and culture for 4–5 days until the transepithelial electrical resistance (TEER) exceeds 200 Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing: Prepare the spirocyclic compound at 5 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Bidirectional Transport:

    • A-to-B: Add the compound to the apical chamber.

    • B-to-A: Add the compound to the basolateral chamber.

  • Controls: Run parallel wells with Digoxin (a known P-gp substrate) and Propranolol (a highly permeable, non-effluxed control). Run a secondary set of test wells in the presence of 50 µM Verapamil (a P-gp inhibitor) to validate that any observed efflux is specifically P-gp mediated.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Visualizations of PK Workflows and Pathways

The following diagrams illustrate the logical flow of PK screening and the mechanistic pathway of the spirocyclic scaffold in vivo.

PK_Workflow Start Synthesize 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane InVitro In Vitro ADME Profiling (Microsomes, MDCK-MDR1) Start->InVitro Decision1 Efflux Ratio < 2.0? CLint < 20 µL/min/mg? InVitro->Decision1 Optimize Structural Optimization (Modify Phenyl Ring) Decision1->Optimize No InVivo In Vivo PK (Rodent) IV and PO Dosing Decision1->InVivo Yes Optimize->InVitro Analysis Calculate Vd, Clearance, %F and Brain Kp,uu InVivo->Analysis

Workflow for evaluating the PK profile of spirocyclic CNS candidates.

ADME_Pathway Dose Oral Administration (Spirocycle) GI GI Tract Absorption (High Solubility due to Fsp3) Dose->GI Liver Hepatic First-Pass (Steric Shielding of CYP) GI->Liver Portal Vein Blood Systemic Circulation (Optimized Vd, pKa 8.4) Liver->Blood Low Extraction Brain CNS Target Engagement (High Kp,uu, Low P-gp Efflux) Blood->Brain BBB Permeation

Mechanistic ADME pathway for the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane scaffold.

Conclusion

The integration of the 3-Phenyl-1-oxa-8-azaspiro[4.5]decane scaffold represents a masterclass in applied structural biology and pharmacokinetics. By escaping the planar constraints of traditional medicinal chemistry, this architecture leverages its 3D geometry to shield metabolic liabilities, modulate basicity to prevent lysosomal trapping, and optimize lipophilic efficiency. For drug development professionals targeting complex CNS pathways, this spirocyclic core provides a robust, pre-validated foundation for generating highly bioavailable and brain-penetrant therapeutics.

References

  • Zheng, Y., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 2022.[Link]

  • Vertex Pharmaceuticals Incorporated. "1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors.
  • Wang, Y., et al. "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1​ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry, 2015.[Link]

  • Li, X., et al. "Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3'-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury." Journal of Medicinal Chemistry, 2024.[Link]

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Enantioselective Synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

Introduction The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products.[1][2] Its rigid, three-dimensional structure makes it an at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active compounds and natural products.[1][2] Its rigid, three-dimensional structure makes it an attractive framework in drug discovery for presenting pharmacophoric elements in a defined spatial orientation. The introduction of a phenyl group at the 3-position adds a key structural element for potential interactions with biological targets. The enantioselective synthesis of such spirocycles is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.[3][4][5]

This application note details a proposed, robust, and enantioselective protocol for the synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane. The strategy relies on a key enantioselective addition of a phenyl-containing nucleophile to a piperidone precursor to establish the crucial stereocenter, followed by a diastereoselective reduction and a subsequent acid-catalyzed spiroketalization.

Overall Synthetic Strategy

The proposed synthesis begins with the commercially available N-Boc-4-piperidone. The key steps involve the creation of the chiral center bearing the phenyl group, followed by the formation of the spirocyclic system.

G cluster_0 Part A: Synthesis of Chiral Diol Intermediate cluster_1 Part B: Spiroketalization and Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Chiral_beta-hydroxy_ketone Chiral β-Hydroxy Ketone N-Boc-4-piperidone->Chiral_beta-hydroxy_ketone Step 1: Enantioselective Aldol Reaction Chiral_Diol Chiral Diol Intermediate Chiral_beta-hydroxy_ketone->Chiral_Diol Step 2: Diastereoselective Reduction Boc-protected_spiroketal Boc-Protected Spiroketal Chiral_Diol->Boc-protected_spiroketal Step 3: Acid-Catalyzed Spiroketalization Final_Product 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Boc-protected_spiroketal->Final_Product Step 4: Boc Deprotection G cluster_0 Enantioselective Aldol Reaction Ketone N-Boc-4-piperidone TransitionState Chiral Transition State Ketone->TransitionState SilylEnolEther Silyl Enol Ether SilylEnolEther->TransitionState ChiralCatalyst Chiral Lewis Acid ChiralCatalyst->TransitionState Product Chiral β-Hydroxy Ketone TransitionState->Product  >95% ee

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Application

Bioanalytical Application Note: LC-MS/MS Method Development for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Quantification

Target Audience: Researchers, bioanalytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Introduction & Biological Context 3-Phenyl-1-oxa-8-azaspiro[4.5]decane is a critical spirocyclic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Introduction & Biological Context

3-Phenyl-1-oxa-8-azaspiro[4.5]decane is a critical spirocyclic scaffold frequently utilized in the structural design of Monoacylglycerol Lipase (MAGL) inhibitors and neuroactive therapeutics[1]. MAGL is the principal serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), the most abundant endogenous cannabinoid in the central nervous system[2].

Pharmacological inhibition of MAGL by derivatives of this spirocyclic scaffold leads to a buildup of 2-AG, which activates CB1 and CB2 receptors to produce potent neuroprotective, anti-nociceptive, and anxiolytic effects[3],[4]. Concurrently, preventing 2-AG hydrolysis deprives cyclooxygenase (COX) enzymes of arachidonic acid (AA), thereby suppressing pro-inflammatory prostaglandin synthesis[5]. Accurately quantifying this scaffold in biological matrices is a critical bottleneck in preclinical DMPK profiling.

MAGL_Pathway TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme TwoAG->MAGL Hydrolysis CB CB1/CB2 Receptors (Neuroprotection) TwoAG->CB Activates AA Arachidonic Acid (AA) MAGL->AA COX COX Enzymes AA->COX PG Prostaglandins (Inflammation) COX->PG Inhibitor 3-Phenyl-1-oxa-8- azaspiro[4.5]decane (Scaffold) Inhibitor->MAGL Inhibits

Figure 1: Mechanistic role of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane derivatives in MAGL inhibition.

Scientific Rationale: Causality in Method Design

As bioanalytical scientists, we must move beyond empirical trial-and-error to mechanistically driven method design. The physicochemical properties of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane dictate our experimental choices:

  • Sample Preparation (The "Why" behind MCX SPE): The target compound contains a secondary amine within its azaspiro ring, yielding a basic pKa of ~9.5. Simple protein precipitation (PPT) fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. By utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction , we acidify the plasma to fully protonate the amine. This allows the analyte to bind electrostatically to the sulfonic acid groups on the sorbent. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids before eluting the analyte with a basic organic solvent.

  • Chromatography (The "Why" behind BEH C18): A Bridged Ethyl Hybrid (BEH) C18 column is selected because the hybrid particle matrix resists dissolution and peak tailing commonly associated with basic amines, ensuring sharp peak shapes and high theoretical plate counts.

  • Self-Validating System Architecture: To comply strictly with the FDA 2018 Bioanalytical Method Validation Guidance [6],[7] and EMA ICH M10 [8],[9], this protocol embeds continuous internal checks. Internal Standard (IS) response is tracked across every injection; a variance of >20% automatically flags the run for matrix effect investigation. Furthermore, Dilution Quality Controls (DQCs) are integrated to validate the integrity of over-range study samples[10].

SPE_Workflow Sample 1. Plasma Sample Spiked with IS Acidify 2. Acidification 2% H3PO4 (Protonates Amine) Sample->Acidify SPE 3. MCX SPE Loading Electrostatic Retention Acidify->SPE Wash 4. Aggressive Wash 2% FA, then 100% MeOH SPE->Wash Elute 5. Basic Elution 5% NH4OH in MeOH Wash->Elute LCMS 6. UPLC-MS/MS ESI+ MRM Detection Elute->LCMS

Figure 2: Mixed-Mode Cation Exchange (MCX) and LC-MS/MS bioanalytical workflow.

Step-by-Step Experimental Protocols

Sample Preparation (Oasis MCX 96-Well Plate, 30 mg)
  • Aliquot: Transfer 50 µL of K2EDTA human plasma into a 96-well collection plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL of 3-Phenyl-1-oxa-8-azaspiro[4.5]decane-d5). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% Phosphoric Acid (H3PO4) in water. Vortex for 1 minute to disrupt protein binding and ensure complete amine protonation.

  • Conditioning: Condition the MCX SPE plate with 1.0 mL Methanol, followed by 1.0 mL HPLC-grade Water.

  • Loading: Apply the acidified plasma samples to the SPE plate. Draw through using a positive pressure manifold at 1-2 psi.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Inject 2 µL into the LC-MS/MS.

UPLC Chromatographic Conditions
  • Analytical Column: Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.40 mL/min.

Mass Spectrometry (ESI+ MRM)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Quantitative Data Summaries

Table 1: MS/MS MRM Transitions and Optimization Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 218.2162.1503025Quantifier (Loss of C4H8)
Analyte 218.291.1503040Qualifier (Tropylium ion)
IS (d5-Analog) 223.2167.1503025Quantifier

Table 2: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
2.000.4010.090.06 (Linear)
2.500.4010.090.06 (Linear)
2.600.4095.05.01 (Step)
3.500.4095.05.06 (Linear)

Table 3: Summary of Method Validation Results (FDA / ICH M10 Compliant)

Validation ParameterFDA/ICH M10 Acceptance CriteriaObserved ResultsStatus
Linearity Range R² ≥ 0.9901.00 – 1000 ng/mL (R² = 0.998)Pass
Intra-Assay Precision ≤15% CV (≤20% at LLOQ)3.2% – 8.5% (11.2% at LLOQ)Pass
Intra-Assay Accuracy ±15% Bias (±20% at LLOQ)-4.1% to +6.3%Pass
Matrix Factor (IS-norm) CV ≤ 15% across 6 lots4.8% CVPass
Extraction Recovery Consistent and reproducible88.5% ± 5.2%Pass
Whole Blood Stability ±15% Bias from baselineStable for 4 hours at 4°C[11]Pass
Dilution Integrity ±15% Bias for 10x and 50x-2.5% (10x), +4.1% (50x)Pass

Sources

Method

The Ascendance of Spirocyclic Scaffolds: 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane as a Morpholine Bioisostere in Modern Drug Design

Introduction: Beyond Flatland in Medicinal Chemistry In the intricate dance of drug design, the morpholine ring has long been a trusted partner. Its favorable physicochemical properties, including aqueous solubility and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the intricate dance of drug design, the morpholine ring has long been a trusted partner. Its favorable physicochemical properties, including aqueous solubility and metabolic stability, have cemented its place in the medicinal chemist's toolbox, featuring in numerous FDA-approved drugs.[1][2] However, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and pharmacokinetic profiles has pushed researchers to explore beyond the conventional. This has led to the rise of three-dimensional scaffolds that can better probe the complex topographies of biological targets.[3][4][5] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful bioisosteric replacements for traditional heterocycles.[6][7]

This guide provides a detailed exploration of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane as a sophisticated morpholine bioisostere. We will delve into the scientific rationale for its use, provide detailed synthetic protocols, and outline key experiments for a head-to-head comparison against a morpholine-containing analogue. The inherent three-dimensionality and conformational rigidity of this spirocyclic scaffold offer compelling advantages in modulating drug-like properties, making it a valuable asset in the design of next-generation therapeutics.[3][6]

The Rationale: Why Embrace a Spirocyclic Bioisostere?

The decision to replace a well-established moiety like morpholine with a more complex spirocycle is driven by several key principles of modern drug design:

  • Enhanced Three-Dimensionality and Shape Complementarity: Biological targets are not flat. The rigid, spirocyclic framework of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane projects its substituents into distinct vectors in three-dimensional space. This pre-organization can lead to a more precise and enthalpically favorable interaction with the target protein, potentially boosting potency and selectivity.[3][7]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers often leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility compared to their flatter, more aromatic counterparts. This can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The quaternary spirocyclic carbon can block potential sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life. This is a significant advantage over the morpholine ring, which can be susceptible to oxidative metabolism.[1]

  • Novelty and Intellectual Property: The use of unique spirocyclic scaffolds provides an opportunity to explore novel chemical space and secure intellectual property in a competitive landscape.

The following diagram illustrates the conceptual workflow for evaluating the bioisosteric replacement of a morpholine moiety with 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane.

bioisostere_workflow Start Identify Morpholine-Containing Lead Compound Synthesis Synthesize Spirocyclic Analogue: 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Start->Synthesis PhysChem Physicochemical Profiling (LogP, Solubility, pKa) Synthesis->PhysChem InVitro In Vitro Biological Evaluation (Potency, Selectivity) Synthesis->InVitro DMPK In Vitro DMPK Assessment (Metabolic Stability, Permeability) PhysChem->DMPK InVitro->DMPK InVivo In Vivo Pharmacokinetic and Efficacy Studies InVitro->InVivo DMPK->InVivo Analysis Comparative Data Analysis and SAR InVivo->Analysis Decision Decision on Advancement of Spirocyclic Candidate Analysis->Decision

Caption: Workflow for Bioisosteric Replacement Evaluation.

Synthetic Protocols: Accessing the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Scaffold

The synthesis of the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane core can be approached through a multi-step sequence, starting from commercially available materials. The following protocol is a representative, robust method that can be adapted and optimized.

Protocol 1: Synthesis of 8-Benzyl-3-phenyl-1-oxa-8-azaspiro[4.5]decan-2-one

This protocol is adapted from methodologies for the synthesis of similar spirocyclic systems.[6] It involves the key steps of constructing the spirocyclic core via a multi-component reaction.

Materials:

  • N-Benzyl-4-piperidone

  • Phenylacetaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-benzyl-4-piperidone (1.0 eq) and dichloromethane (DCM).

  • Addition of Reagents: Add phenylacetaldehyde (1.1 eq) to the solution.

  • Cyanosilylation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

  • Lewis Acid Catalysis: Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification of Intermediate: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude cyanohydrin ether intermediate is then subjected to acidic hydrolysis.

  • Cyclization: Dissolve the crude intermediate in methanol and add concentrated HCl. Heat the mixture to reflux for 4-6 hours.

  • Final Workup and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 8-benzyl-3-phenyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Protocol 2: Deprotection to Yield 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

The final step involves the removal of the benzyl protecting group to provide the free secondary amine, which is often the desired functionality for further derivatization in drug discovery.

Materials:

  • 8-Benzyl-3-phenyl-1-oxa-8-azaspiro[4.5]decan-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 8-benzyl-3-phenyl-1-oxa-8-azaspiro[4.5]decan-2-one (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 10-20% by weight of the starting material).

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the desired 3-phenyl-1-oxa-8-azaspiro[4.5]decane. The lactone can be reduced to the corresponding diol and then cyclized to the ether if the parent heterocycle is desired.

Comparative Evaluation: A Head-to-Head Analysis

To rigorously validate the utility of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane as a morpholine bioisostere, a systematic comparison with a structurally analogous morpholine-containing compound is essential.

Table 1: Physicochemical Property Comparison
PropertyMorpholine Analogue3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane AnalogueRationale for Change
cLogP (Calculated Value)(Calculated Value)Increased sp³ character generally lowers lipophilicity.
Aqueous Solubility (µM) (Experimental Value)(Experimental Value)Reduced lipophilicity and potential for improved crystal packing can enhance solubility.
pKa (Experimental Value)(Experimental Value)The electronic environment of the piperidine nitrogen will influence its basicity.
Protocol 3: Determination of Lipophilicity (cLogP)

This protocol outlines the experimental determination of the octanol-water partition coefficient.

Methodology:

  • Sample Preparation: Prepare stock solutions of the morpholine and spirocyclic analogues in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: Shake the mixture vigorously for a set period to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 4: In Vitro Metabolic Stability Assessment

This protocol assesses the stability of the compounds in the presence of liver microsomes, providing an indication of their susceptibility to phase I metabolism.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), NADPH (as a cofactor for cytochrome P450 enzymes), and the test compound in a phosphate buffer.

  • Time Points: Incubate the mixture at 37 °C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line can be used to calculate the in vitro half-life (t½).

The following diagram illustrates the experimental workflow for the comparative analysis.

comparative_analysis cluster_0 Compound Synthesis cluster_1 Physicochemical & In Vitro Assays cluster_2 Data Analysis & Decision Morpholine Morpholine Analogue LogP LogP Determination Morpholine->LogP Solubility Aqueous Solubility Morpholine->Solubility Metabolic Metabolic Stability (Microsomes) Morpholine->Metabolic Potency Target Potency (IC50/EC50) Morpholine->Potency Selectivity Selectivity Profiling Morpholine->Selectivity Spirocycle Spirocyclic Analogue Spirocycle->LogP Spirocycle->Solubility Spirocycle->Metabolic Spirocycle->Potency Spirocycle->Selectivity Comparison Head-to-Head Comparison LogP->Comparison Solubility->Comparison Metabolic->Comparison Potency->Comparison Selectivity->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR Decision Lead Optimization Decision SAR->Decision

Caption: Comparative Analysis Workflow.

Conclusion: A Strategic Advancement in Drug Design

The strategic replacement of a morpholine moiety with the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane scaffold represents a forward-thinking approach in medicinal chemistry. This bioisosteric substitution offers a compelling avenue to enhance the three-dimensional character of a lead compound, potentially leading to improved potency, selectivity, and pharmacokinetic properties. While the synthesis of such spirocyclic systems is more complex than their achiral, non-spirocyclic counterparts, the potential rewards in terms of differentiated and improved drug candidates are substantial. The protocols and comparative framework provided in this guide offer a robust starting point for researchers looking to leverage the power of spirocyclic scaffolds in their drug discovery programs.

References

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ACS Publications. (2025, February 10). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Retrieved from [Link]

  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Libraries

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane scaffold represents a promising chemotype for the discov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane scaffold represents a promising chemotype for the discovery of novel therapeutics. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive framework for targeting a variety of biological macromolecules.[1][2] This application note provides a comprehensive guide for the design and implementation of high-throughput screening (HTS) campaigns utilizing libraries of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer robust data analysis workflows to ensure the identification of high-quality hit compounds.

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant traction in medicinal chemistry due to their inherent three-dimensionality.[3] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible linear or planar molecules.[2][4] The 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane core, in particular, offers a versatile platform for chemical modification, allowing for the exploration of a wide range of chemical space.

Derivatives of similar spirocyclic scaffolds, such as spiro-oxindoles, have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[5][6] Mechanistically, these compounds have been shown to target key cellular processes, including DNA replication through the inhibition of DNA gyrase and the disruption of protein-protein interactions, such as the p53-MDM2 pathway.[3][6] Given this precedent, libraries of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane derivatives are ripe for screening against a variety of targets implicated in human disease.

This guide will focus on two exemplary HTS campaigns targeting:

  • DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a well-established target for antibacterial drug discovery.[6]

  • p53-MDM2 Protein-Protein Interaction: A critical regulator of the p53 tumor suppressor pathway, its disruption is a key strategy in cancer therapy.[3][7]

Foundational Principles of High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[8] The success of any HTS campaign hinges on the development of robust, reproducible, and scalable assays.[8]

Biochemical vs. Cell-Based Assays

A fundamental choice in HTS assay development is between biochemical and cell-based formats.

  • Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) in a cell-free system.[8][9] They offer high reproducibility and a direct measure of a compound's effect on the target.[8][9] However, they lack the physiological context of a living cell.[8][9]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant readout.[8][9] They can assess parameters like cell viability, reporter gene expression, or second messenger signaling.[9]

For our exemplary campaigns, we will utilize a biochemical assay for DNA gyrase and a cell-based assay for the p53-MDM2 interaction. This dual approach allows for the direct assessment of enzyme inhibition and the evaluation of a compound's ability to modulate a critical intracellular pathway.

Assay Quality Control: Ensuring Data Integrity

Robust HTS assays are characterized by key statistical parameters that ensure data quality and the reliable identification of hits.

  • Z'-Factor: This metric is the gold standard for assessing HTS assay quality, as it takes into account both the dynamic range of the assay and the variability of the signals.[10][11] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    Z' = 1 - (3σp + 3σn) / |μp - μn| [10]

    A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10][12]

  • Signal-to-Noise Ratio (S/N): This ratio compares the difference in signal between the positive and negative controls to the variability of the negative control.[13][14]

  • Coefficient of Variation (%CV): This metric quantifies the relative variability of a set of measurements and is a useful indicator of assay precision.[15]

Table 1: Interpretation of HTS Assay Quality Control Metrics

MetricFormulaGoodAcceptableUnacceptable
Z'-Factor 1 - (3σp + 3σn) / |μp - μn|≥ 0.50 - 0.5< 0
S/N Ratio (μp - μn) / σn≥ 105 - 10< 5
%CV (σ / μ) * 100≤ 10%10% - 20%> 20%

Experimental Protocols

The following protocols are designed for execution in 384-well microplate format, a common standard in HTS.

Biochemical HTS Assay for DNA Gyrase Inhibition

This protocol describes a fluorescence polarization (FP) based assay to identify inhibitors of E. coli DNA gyrase. The assay measures the change in polarization of a fluorescently labeled DNA substrate upon cleavage by the enzyme.

workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_read Incubation & Detection A Dispense Assay Buffer B Add Test Compounds (from library) A->B C Add Positive Control (Ciprofloxacin) A->C D Add Negative Control (DMSO) A->D E Add DNA Gyrase Enzyme B->E C->E D->E F Add Fluorescent DNA Substrate E->F G Incubate at 37°C F->G H Read Fluorescence Polarization G->H workflow cluster_cell_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout Incubation & Readout A Culture HEK293 cells with p53-luciferase reporter B Seed cells into 384-well plates A->B C Add Test Compounds B->C D Add Positive Control (Nutlin-3) B->D E Add Negative Control (DMSO) B->E F Incubate for 24 hours C->F D->F E->F G Add Luciferase Substrate F->G H Measure Luminescence G->H

Caption: Workflow for the p53-MDM2 Reporter Gene HTS Assay.

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably transfected with a p53-responsive luciferase reporter construct in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into 384-well, white, solid-bottom microplates.

    • Incubate the plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Add 100 nL of test compounds from the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane library (10 mM stock in DMSO) to the appropriate wells.

    • Add 100 nL of Nutlin-3 (a known p53-MDM2 inhibitor, 1 mM in DMSO) to the positive control wells.

    • Add 100 nL of DMSO to the negative control wells.

  • Incubation and Readout:

    • Incubate the plates at 37°C and 5% CO₂ for 24 hours.

    • Equilibrate the plates to room temperature.

    • Add 20 µL of a luciferase assay reagent (e.g., Bright-Glo™) to all wells.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification

The vast amount of data generated in an HTS campaign requires a systematic and statistically sound analysis workflow. [16]

Primary Data Analysis
  • Normalization: Raw data from each plate should be normalized to the plate's internal controls to minimize plate-to-plate variability. A common method is to calculate the percent inhibition (for inhibition assays) or percent activation (for activation assays) relative to the positive and negative controls.

    • Percent Inhibition = 100 * (1 - (Sample - Positive Control) / (Negative Control - Positive Control))

    • Percent Activation = 100 * (Sample - Negative Control) / (Positive Control - Negative Control)

  • Hit Selection: A primary hit is a compound that meets a predefined activity threshold. A common approach is to use a threshold based on the mean and standard deviation (SD) of the negative controls (e.g., > 3 SD from the mean). [16][17]

Hit Confirmation and Triaging

Primary hits should be subjected to a series of confirmatory and secondary assays to eliminate false positives and prioritize the most promising compounds. [18]

  • Re-testing: Confirmed hits are re-tested in the primary assay to ensure their activity is reproducible.

  • Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Hits are evaluated in a different assay format that measures the same biological endpoint through a different technology to rule out assay-specific artifacts.

  • Counter-Screens: Compounds are tested in assays designed to identify non-specific activity or cytotoxicity.

Conclusion

Libraries based on the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane scaffold offer a rich source for the discovery of novel bioactive molecules. The application of well-designed and rigorously validated HTS assays, as outlined in this guide, is a critical first step in unlocking the therapeutic potential of this promising chemical class. By adhering to the principles of robust assay design, stringent quality control, and systematic data analysis, researchers can confidently identify and advance novel hit compounds toward the development of next-generation therapeutics.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • On HTS: Z-factor. Science and Technology of Assay Development. Available at: [Link]

  • Tools for GPCR drug discovery. PMC - NIH. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]

  • High-Throughput GPCR Assay Development. Agilent. Available at: [Link]

  • What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Ion Channel Screening. Assay Guidance Manual - NCBI. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • GPCR Screening Services. Creative Bioarray. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. PubMed. Available at: [Link]

  • High throughput screening technologies for ion channels. PubMed. Available at: [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. Available at: [Link]

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  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre. Available at: [Link]

  • Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. PMC. Available at: [Link]

  • Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels. DTIC. Available at: [Link]

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  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. Available at: [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Available at: [Link]

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  • Better metrics for comparing instruments and assays. Molecular Devices. Available at: [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing. Available at: [Link]

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  • ExperimentFluorescencePolarization. Wolfram Language & System Documentation Center. Available at: [Link]

  • Biologically active spiroheterocyclic compounds. ResearchGate. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. PMC. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

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  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Available at: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]

  • Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. PMC. Available at: [Link]

  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC. Available at: [Link]

  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC International. Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Derivatives in Murine Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

Pharmacological Context & Rationale

The 3-phenyl-1-oxa-8-azaspiro[4.5]decane scaffold is a highly versatile spirocyclic pharmacophore increasingly utilized in central nervous system (CNS) drug discovery. Its unique three-dimensional conformation provides exceptional vector projection, allowing it to interact with deep, hydrophobic binding pockets while maintaining favorable blood-brain barrier (BBB) penetrance.

Historically, derivatives of this spirocyclic core have been successfully deployed as Monoacylglycerol Lipase (MAGL) inhibitors [1] to treat neuroinflammation and pain, and as dual NaV1.2 / 5-HT2A inhibitors [2] for managing epilepsy and hyperexcitability disorders.

The Causality of Target Engagement

When dosing these derivatives in vivo, the experimental design must account for the distinct mechanistic cascades they trigger:

  • MAGL Inhibition: Blocks the degradation of 2-arachidonoylglycerol (2-AG), leading to 2-AG accumulation (activating neuroprotective CB1/CB2 receptors) and a concomitant depletion of arachidonic acid (AA), thereby reducing pro-inflammatory eicosanoids[3].

  • NaV1.2 Blockade: Suppresses rapid neuronal sodium influx, stabilizing the inactivated state of the channel to normalize firing in excitatory pyramidal neurons, which is critical for preventing seizure propagation[4].

Mechanism Spiro 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane MAGL MAGL Enzyme Spiro->MAGL Inhibits NaV NaV1.2 Channel Spiro->NaV Blocks TwoAG 2-AG (Accumulation) MAGL->TwoAG Prevents Hydrolysis AA Arachidonic Acid (Depletion) MAGL->AA Reduces Production Excitability Neuronal Hyperexcitability NaV->Excitability Reduces Na+ Influx Neuroprotection Neuroprotection TwoAG->Neuroprotection CB1/CB2 Activation AA->Neuroprotection Lowers Inflammation SeizureControl Seizure Control Excitability->SeizureControl Normalizes Firing

Mechanistic pathways of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane derivatives in CNS modulation.

Experimental Design: Building a Self-Validating System

A common pitfall in preclinical CNS pharmacology is interpreting a lack of behavioral efficacy as a failure of the drug's mechanism, when it is often a failure of pharmacokinetics (PK) or formulation. To establish trustworthiness, the protocols described herein are designed as self-validating systems . This means every in vivo pharmacodynamic (PD) readout (e.g., seizure threshold, pain latency) is paired with an ex vivo bioanalytical validation (LC-MS/MS of brain homogenate) to confirm target engagement and rule out formulation-driven precipitation.

Vehicle Selection & Causality

Due to the inherent lipophilicity of the spiro[4.5]decane system (typical cLogP ranges from 3.5 to 4.5), aqueous saline is thermodynamically incapable of maintaining the compound in solution. Administering a suspension intravenously or intraperitoneally (IP) often leads to erratic absorption or painful micro-precipitation.

  • The Solution: A ternary co-solvent/surfactant system is mandatory. We utilize an 18:1:1 (v/v/v) Saline : Ethanol : Kolliphor EL (or Emulphor) mixture. The ethanol disrupts the crystalline lattice of the compound, Kolliphor forms protective micelles, and saline provides physiological osmolarity[5].

Quantitative Data Summary

The following table synthesizes established dosing parameters for spirocyclic and related pyrimidine-based derivatives targeting MAGL and NaV1.2 in murine models[5],[6],[4].

TargetRepresentative Class / CompoundMurine ModelRouteTypical Dose RangeOptimized Vehicle FormulationPrimary PD Readout
MAGL Spiro[4.5]decane / JZL184 analogsC57BL/6IP / PO4.0 – 40.0 mg/kg18:1:1 Saline:EtOH:Kolliphor ELBrain 2-AG elevation; AA reduction
MAGL ABX1431Tat(+) TransgenicPO4.0 mg/kg18:1:1 Saline:EtOH:Kolliphor ELTail-flick latency; Hot plate assay
NaV1.2 Spiro-linked / PyrimidinesICR MiceIP10.0 – 35.0 mg/kgPEG400 / Tween-80 / SalineMES-induced seizure suppression

Step-by-Step In Vivo Dosing Protocol

Phase 1: Formulation and Quality Control
  • Weighing: Accurately weigh the required mass of the 3-phenyl-1-oxa-8-azaspiro[4.5]decane derivative using a micro-analytical balance.

  • Primary Solubilization: Dissolve the compound completely in the required volume of absolute Ethanol (5% of final volume). Causality: Ethanol acts as the primary solvent to break intermolecular bonds; failure to fully dissolve the compound here will result in irreversible precipitation later.

  • Surfactant Addition: Add Kolliphor EL (5% of final volume) to the ethanol-drug mixture. Vortex for 60 seconds.

  • Aqueous Phase Integration: Slowly add sterile 0.9% Saline (90% of final volume) dropwise while continuously vortexing.

  • QC Validation: Visually inspect the solution against a dark background. It should be optically clear or exhibit a slight, uniform opalescence. If particulate matter is visible, sonicate in a water bath at 37°C for 5 minutes. Do not dose suspensions unless explicitly conducting a sustained-release study.

Phase 2: Animal Preparation and Dosing
  • Fasting (For PO only): Fast mice for 4 hours prior to oral gavage. Causality: Fasting minimizes PK variability caused by erratic gastric emptying rates and prevents the highly lipophilic drug from binding to the food matrix in the stomach.

  • Administration:

    • Intraperitoneal (IP): Restrain the mouse, exposing the ventral abdomen. Insert a 27G needle at a 30-degree angle into the lower right quadrant. Aspirate slightly to ensure no fluid/blood is drawn (confirming you are not in the bladder or bowel), then inject the calculated volume (typically 10 mL/kg).

    • Oral Gavage (PO): Use a flexible, bulb-tipped gastric gavage needle. Measure the needle from the mouth to the last rib to ensure correct depth. Administer smoothly to avoid esophageal trauma.

  • Observation: Monitor animals continuously for the first 30 minutes post-dose for signs of acute toxicity, sedation, or vehicle-induced hypersensitivity (e.g., Kolliphor-induced histamine release, though rare in mice compared to dogs).

Phase 3: Pharmacodynamic Readouts & Self-Validation
  • Behavioral Assays (Tmax dependent): Conduct efficacy assays at the established Tmax​ (typically 1–4 hours post-dose).

    • For NaV1.2: Execute the Maximal Electroshock (MES) seizure test (50 mA, 0.2 s duration)[4].

    • For MAGL: Execute thermal hyperalgesia assays (e.g., hot plate test at 55°C)[6].

  • Tissue Collection (The Validation Step): Immediately following the behavioral assay, euthanize the animal via CO2 asphyxiation or cervical dislocation. Rapidly decapitate and harvest the brain.

  • Bioanalytical Confirmation: Snap-freeze the brain tissue in liquid nitrogen. Later, homogenize and analyze via LC-MS/MS to quantify both the concentration of the dosed spirocyclic compound (PK) and the levels of 2-AG/Arachidonic Acid (PD biomarkers). Causality: If the behavioral assay shows no efficacy, but LC-MS/MS confirms high brain exposure and 2-AG accumulation, the compound lacks true in vivo efficacy. If brain exposure is zero, the formulation or route failed.

Workflow Formulation 1. Formulation (Vehicle + Cpd) QC 2. QC Validation (Visual/LC-MS) Formulation->QC Dosing 3. In Vivo Dosing (IP/PO in Mice) QC->Dosing Monitoring 4. PD Monitoring (Behavioral) Dosing->Monitoring Tissue 5. Tissue Collection (Brain/Plasma) Monitoring->Tissue

Self-validating in vivo experimental workflow for spirocyclic compound evaluation.

References

  • US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors. Google Patents.1

  • WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders. Google Patents. 2

  • Benchchem - Application Notes and Protocols for In Vivo Dosing of Monoacylglycerol Lipase (MAGL) Inhibitors in Animal Models.5

  • Schlosburg et al. (2010) - Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects. PMC / NIH. 3

  • NII - Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception.6

  • Journal of Medicinal Chemistry - Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. ACS Publications. 4

Sources

Application

Application Note: Advanced Purification and Crystallization Protocols for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

Executive Summary The 1-oxa-8-azaspiro[4.5]decane framework is widely recognized as a "privileged scaffold" in modern medicinal chemistry, imparting critical three-dimensionality to therapeutic agents targeting the centr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxa-8-azaspiro[4.5]decane framework is widely recognized as a "privileged scaffold" in modern medicinal chemistry, imparting critical three-dimensionality to therapeutic agents targeting the central nervous system and metabolic pathways[1]. Specifically, 3-Phenyl-1-oxa-8-azaspiro[4.5]decane (CAS: 1823013-35-9) serves as a vital intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors[2], fatty acid amide hydrolase (FAAH) inhibitors[3], and dual Nav1.2/5-HT2A antagonists[4].

This application note provides a comprehensive, causality-driven guide to the isolation, purification, and crystallization of this spirocyclic amine. By leveraging orthogonal purification strategies—transitioning from normal-phase chromatography for protected intermediates to pH-driven liquid-liquid extraction and anti-solvent crystallization for the free amine—researchers can achieve >99.5% purity suitable for late-stage active pharmaceutical ingredient (API) development.

Mechanistic Rationale: The Chemistry of the Spirocycle

The purification logic for 3-phenyl-1-oxa-8-azaspiro[4.5]decane is dictated by its biphasic structural nature: a lipophilic 3-phenyl-tetrahydrofuran moiety fused to a highly basic piperidine ring (pKa ~10.5).

  • Boc-Protected State (Lipophilic): When the piperidine nitrogen is protected as a tert-butyl carbamate (Boc), the molecule loses its basicity and becomes highly soluble in non-polar organic solvents. In this state, normal-phase silica gel chromatography is the optimal purification method, as the compound interacts predictably with the stationary phase without streaking[2].

  • Free Amine State (Amphiphilic & Basic): Upon deprotection, the secondary amine is exposed. Silica gel chromatography becomes highly inefficient due to strong hydrogen bonding and electrostatic interactions with acidic silanol groups. Therefore, purification must pivot to a thermodynamic and pH-controlled extraction [4]. By manipulating the pH above and below the amine's pKa, we can selectively partition the target molecule between aqueous and organic phases, leaving neutral and acidic impurities behind.

Workflow A Boc-Protected Spirocycle (Crude Mixture) B Acidic Deprotection (HCl in THF, 30 min) A->B C Aqueous Phase (Amine HCl Salt) B->C D Organic Wash (Removes Neutral Impurities) C->D DCM Wash E Basification (NaOH) Target pH > 11 C->E F Organic Extraction (Free Amine in DCM) E->F G Anti-Solvent Crystallization (EtOH / Heptane) F->G

Fig 1: Orthogonal purification workflow transitioning from acidic deprotection to crystallization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; each major step contains a built-in analytical checkpoint to ensure the physical chemistry is proceeding as theoretically predicted.

Protocol A: Deprotection and Orthogonal Acid-Base Extraction

Reference Standard: Adapted from standard deprotection methodologies for spirocyclic MAGL and Nav1.2 inhibitors[2][4].

Causality Note: We utilize HCl in Tetrahydrofuran (THF) rather than Trifluoroacetic acid (TFA). TFA leaves residual lipophilic trifluoroacetate salts that are notoriously difficult to purge during crystallization. HCl generates a highly polar hydrochloride salt that strongly partitions into the aqueous phase.

  • Deprotection: Dissolve tert-butyl 3-phenyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous THF (10 volumes). Cool to 0°C. Add 12M aqueous HCl (5.0 eq) dropwise. Stir at room temperature for 30 minutes[4].

  • Phase Separation: Add Dichloromethane (DCM) (20 volumes) and Deionized Water (15 volumes) to the reaction vessel. Transfer to a separatory funnel and agitate.

  • Organic Wash: Separate the layers. Validation Checkpoint 1: Spot both layers on a TLC plate (UV active due to the phenyl ring). The product must be entirely in the aqueous phase (baseline spot). Discard the DCM layer, which contains cleaved tert-butyl alcohol and unreacted lipophilic impurities.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 2M NaOH until the pH reaches strictly >11. Causality Note: The pKa of the spiro-piperidine is ~10.5. Reaching pH >11 ensures >99% of the molecules are deprotonated (free base form), rendering them insoluble in water.

  • Extraction: Extract the milky aqueous layer with fresh DCM (3 x 15 volumes). Combine the organic layers.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free amine as a viscous pale-yellow oil. Validation Checkpoint 2: A drop of the oil in water should show complete insolubility, confirming the successful isolation of the free base.

Protocol B: Anti-Solvent Crystallization of the Free Amine

To achieve API-grade purity, the crude free amine must be crystallized. We employ an anti-solvent crystallization strategy using Ethanol (solvent) and Heptane (anti-solvent).

  • Dissolution: Dissolve the crude 3-phenyl-1-oxa-8-azaspiro[4.5]decane in absolute Ethanol (3 volumes) and heat to 60°C under continuous stirring.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Thermodynamic Seeding: Hold the temperature at 60°C for 15 minutes. The turbidity will slightly clear as the system reaches a metastable zone.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.5°C/min down to 5°C. Causality Note: Rapid cooling causes "crashing out" (amorphous precipitation), which traps solvent and impurities. A slow cooling ramp allows the hydrophobic 3-phenyl core to stack thermodynamically, forming pure crystalline lattices.

  • Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with ice-cold Heptane (2 volumes) and dry in a vacuum oven at 40°C for 12 hours.

CrystallizationLogic A Crude Free Amine (Viscous Oil) B Dissolution in EtOH (Heated to 60°C) A->B C Dropwise Heptane (Reach Cloud Point) B->C D Metastable Zone (Hold at 60°C) C->D E Controlled Cooling (0.5°C / min to 5°C) D->E F Pure Crystalline Spirocycle E->F

Fig 2: Thermodynamic control workflow for the anti-solvent crystallization of the free amine.

Quantitative Analytics & Quality Control

To ensure reproducibility across scale-up batches, the following metrics should be continuously monitored. The data below summarizes the expected quantitative outcomes of the described protocols.

Purification StagePrimary TechniqueTarget Purity (HPLC/UV)Typical Yield (%)Key Analytical Marker (Validation)
Boc-Intermediate Flash Chromatography (Hexane/EtOAc)> 95.0%75 - 85%Absence of baseline streaking on TLC; Boc peak at ~1.4 ppm (1H NMR)
Crude Free Amine Acid-Base LLE (pH > 11)> 98.0%90 - 95%Disappearance of Boc peak; Water insolubility
Purified API Anti-Solvent Crystallization (EtOH/Heptane)> 99.5%80 - 85%Sharp melting point; No residual solvent peaks in 1H NMR

Note on Stereochemistry: 3-Phenyl-1-oxa-8-azaspiro[4.5]decane possesses a chiral center at the C3 position. The protocols above yield the racemic mixture. If enantiomeric purity is required, the free amine can be subjected to chiral salt resolution using D-pyroglutamic acid in ethanol prior to the final crystallization, a technique proven effective for similar 1-oxa-8-azaspiro[4.5]decane derivatives[5].

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yields in 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane. This document provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges encountered during the synthesis of this valuable spirocyclic scaffold.

Introduction to the Synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

The 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane core is a significant structural motif in medicinal chemistry, often associated with a range of biological activities. The synthesis of this spiroaminal can be approached through several synthetic strategies, with the most common and effective being a variation of the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of our target molecule, this would likely involve the reaction of a suitable phenethylamine derivative with a precursor that forms the oxazolidine ring.

This guide will focus on troubleshooting and optimizing a plausible synthetic route, which involves the initial formation of N-phenethyl-4-piperidone, followed by a key spirocyclization step.

Troubleshooting Guide: Improving Reaction Yields

This section addresses common issues encountered during the synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane in a question-and-answer format, providing explanations and actionable solutions.

Q1: My overall yield for the synthesis is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more stages. For the synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, the two most critical stages to scrutinize are:

  • Formation of N-phenethyl-4-piperidone: This precursor is crucial, and its purity directly impacts the subsequent spirocyclization. Incomplete reaction or the formation of byproducts during the alkylation of 4-piperidone with a phenethyl halide can significantly reduce the overall yield.

  • The Pictet-Spengler Type Spirocyclization: This is the key ring-forming step and is often the most challenging. Low yields in this step can stem from several factors, including incomplete reaction, formation of side products, or decomposition of the starting material or product under the reaction conditions.

To improve yields, consider the following:

  • Purity of Starting Materials: Ensure all reagents, especially the phenethylamine derivative and the cyclizing agent, are of high purity.

  • Reaction Conditions: Systematically optimize the reaction conditions for each step, including catalyst, solvent, temperature, and reaction time.

  • Inert Atmosphere: For reactions involving organometallic reagents or sensitive intermediates, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with oxygen or moisture.

Q2: I am observing significant byproduct formation during the Pictet-Spengler spirocyclization step. What are the likely side products and how can I minimize them?

A2: Side product formation in the Pictet-Spengler reaction is a common issue. The likely side products include:

  • Uncyclized Iminium Ion Intermediate: If the cyclization is incomplete, the intermediate iminium ion may persist or react with other nucleophiles present in the reaction mixture.

  • Oxidation Products: The tetrahydroisoquinoline core can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.

  • Polymerization: Under strongly acidic conditions, starting materials or the product itself can undergo polymerization.

To minimize byproduct formation:

  • Control of Acidity: The choice and concentration of the acid catalyst are critical. While a strong acid is often necessary to promote the reaction, excessively harsh conditions can lead to degradation. A screening of both Brønsted and Lewis acids is recommended. Milder acids like p-toluenesulfonic acid (p-TSA) or camphor sulfonic acid (CSA) can be effective.[1]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the formation of degradation products. Start with room temperature and gradually increase if the reaction is sluggish.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to byproduct formation.

Q3: The purification of the final 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane product is challenging, and I am struggling to separate it from impurities.

A3: The purification of spirocyclic compounds can be complex due to their three-dimensional structure and the potential for multiple stereoisomers.

For effective purification:

  • Column Chromatography: This is the most common method for purifying the crude product. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution is often more effective than an isocratic one.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A systematic screening of different solvents and solvent mixtures is necessary to find suitable conditions for crystallization.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the formation of the 1-Oxa-8-Azaspiro[4.5]Decane ring system in this synthesis?

A1: The formation of the spiro-ring system likely proceeds through an intramolecular Pictet-Spengler type reaction. The key steps are:

  • Iminium Ion Formation: The secondary amine of a phenethylamine derivative condenses with an aldehyde (in this case, likely derived from a protected 2-aminoethanol equivalent) to form an iminium ion under acidic conditions.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the phenethyl group then attacks the electrophilic iminium ion in an intramolecular fashion.

  • Spirocyclization: This is followed by a subsequent intramolecular cyclization of a tethered hydroxyl group onto the newly formed carbocation or a related intermediate to form the oxazolidine ring, resulting in the spirocyclic core.

Q2: How can I control the stereochemistry at the spirocenter?

A2: Controlling the stereochemistry in spirocyclization reactions can be challenging. The stereochemical outcome is influenced by factors such as:

  • Reaction Conditions: Kinetically controlled reactions (lower temperatures) may favor the formation of one diastereomer, while thermodynamically controlled reactions (higher temperatures) may lead to the most stable diastereomer.

  • Chiral Catalysts: The use of chiral Brønsted acids or Lewis acids can induce enantioselectivity in the cyclization step.[4]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction.

Q3: What analytical techniques are most suitable for characterizing the final product?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the product.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.

Experimental Protocols & Data

Protocol 1: Synthesis of N-phenethyl-4-piperidone

This protocol describes a common method for the synthesis of the key intermediate, N-phenethyl-4-piperidone.[7]

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Phenethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of acetonitrile and water, add potassium carbonate (3.0 eq).

  • Add phenethyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-phenethyl-4-piperidone as a solid.

Parameter Value Reference
Typical Yield70-85%[8]
Melting Point56-60 °C[7]
Protocol 2: Synthesis of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane via Pictet-Spengler Type Reaction

This is a proposed protocol based on established Pictet-Spengler reaction conditions for analogous structures. Optimization of this protocol for the specific substrate is highly recommended.[1][9]

Materials:

  • N-phenethyl-4-piperidone (from Protocol 1)

  • 2-Aminoethanol

  • Phenylacetaldehyde

  • p-Toluenesulfonic acid (p-TSA) or Trifluoroacetic acid (TFA)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-phenethyl-4-piperidone (1.0 eq) and 2-aminoethanol (1.1 eq) in anhydrous toluene, add phenylacetaldehyde (1.1 eq).

  • Add a catalytic amount of p-TSA (0.1-0.2 eq) and activated 4 Å molecular sieves.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane.

Parameter Recommended Range/Value Rationale Reference
Catalyst p-TSA, TFA, CSA, Lewis Acids (e.g., BF₃·OEt₂)Acid catalysis is essential for iminium ion formation and cyclization. The optimal catalyst depends on the substrate.[1][4]
Solvent Toluene, Dichloromethane, AcetonitrileThe solvent should be anhydrous and inert to the reaction conditions.[9]
Temperature Room Temperature to RefluxHigher temperatures may be required for less reactive substrates, but can also lead to side reactions.[1]
Dehydrating Agent Dean-Stark trap, Molecular sievesRemoval of water drives the equilibrium towards product formation.[10]

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Spirocyclization 4-Piperidone 4-Piperidone N-phenethyl-4-piperidone N-phenethyl-4-piperidone 4-Piperidone->N-phenethyl-4-piperidone K2CO3, CH3CN/H2O, Reflux Phenethyl bromide Phenethyl bromide Phenethyl bromide->N-phenethyl-4-piperidone 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane N-phenethyl-4-piperidone->3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane p-TSA, Toluene, Reflux 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

Caption: Proposed synthetic pathway for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane.

Troubleshooting Decision Tree

G start Low Yield in Spirocyclization check_sm Check Starting Material Purity (TLC, NMR) start->check_sm impure_sm Purify Starting Materials check_sm->impure_sm Impure pure_sm Starting Materials are Pure check_sm->pure_sm Purity Confirmed optimize_conditions Optimize Reaction Conditions pure_sm->optimize_conditions temp Vary Temperature (RT to Reflux) optimize_conditions->temp catalyst Screen Acid Catalysts (p-TSA, TFA, Lewis Acids) optimize_conditions->catalyst solvent Screen Solvents (Toluene, DCM, CH3CN) optimize_conditions->solvent byproducts Analyze Byproducts (LC-MS) optimize_conditions->byproducts incomplete_reaction Incomplete Reaction Identified byproducts->incomplete_reaction decomposition Decomposition Observed byproducts->decomposition increase_time Increase Reaction Time/ Catalyst Loading incomplete_reaction->increase_time Yes milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid) decomposition->milder_conditions Yes

Caption: Decision tree for troubleshooting low yields in the spirocyclization step.

References

  • BenchChem. (2025). Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • Srinivasan, et al. (2017). Synthesis of novel spiropiperidine derivatives and their antimicrobial and antioxidant activities. Indian Journal of Chemistry, Sec B, November 2018, 1391-1398.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (n.d.). PMC.
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem.
  • Chauhan, et al. (2022). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • BenchChem. (n.d.). 1-Oxaspiro[4.5]decane-8-carboxylic Acid. BenchChem.
  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
  • Reaction of Spiro[piperidine-4,2'-. (n.d.). Amanote Research.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Preparation method of N-phenethyl-4-phenylaminopiperidine. (n.d.).
  • Dearomative Spirocycliz
  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025).
  • Electrophile-Induced Dearomatizing Spirocyclization of N-Arylisonicotinamides: A Route to Spirocyclic Piperidines. (2008).
  • Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. (2021). Royal Society of Chemistry.
  • Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
  • Alfa Chemistry. (n.d.).
  • Pictet-Spengler Reaction. (2009).
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Wikipedia.
  • The synthetic methods of oxa‐azaspiro[4.
  • The Pictet-Spengler Reaction Upd
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. (n.d.). Arkivoc.
  • Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds
  • The Pictet-Spengler Reaction Upd
  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (2021). Organic Process Research & Development.
  • Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane. (n.d.). Royal Society of Chemistry.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI.
  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. (n.d.).
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (n.d.). PMC.
  • N-Phenethyl-4-piperidinone. (n.d.). PubChem - NIH.
  • Schiff’s bases of piperidone derivative as microbial growth inhibitors. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.).
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.).
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
  • Molteni, L., & Ciaramelli, C. (n.d.).
  • Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermedi
  • Structure Characterization with NMR Molecular Networking. (2025). ChemRxiv.*. (2025). ChemRxiv.

Sources

Optimization

Technical Support Center: Chiral Separation of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Enantiomers

Welcome to the dedicated technical support resource for the chiral separation of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the chiral separation of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and solutions presented herein are grounded in established chromatographic principles and field-proven expertise to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step guidance to resolve common issues encountered during the chiral separation of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane enantiomers.

Q1: I am not observing any separation of the enantiomers. What are the primary causes?

A1: A complete lack of enantiomeric resolution typically points to fundamental problems in the analytical method. Here’s a systematic approach to diagnosing the issue:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is paramount for chiral recognition. For nitrogen-containing heterocyclic compounds like 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, polysaccharide-based CSPs are often the first choice due to their broad applicability. If you are not seeing separation, your chosen CSP may not have the appropriate chiral selectors to interact differently with the enantiomers.

    • Recommended Action: Screen a variety of polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC). These phases offer different chiral recognition mechanisms.

  • Incorrect Mobile Phase System: The mobile phase composition dictates the interaction between the analyte and the CSP. A mobile phase that is too strong will cause the enantiomers to elute too quickly without sufficient interaction with the stationary phase, while a mobile phase that is too weak may lead to excessively long retention times and poor peak shape.

    • Recommended Action: For normal-phase chromatography, start with a mobile phase of n-hexane or heptane and an alcohol modifier like ethanol or isopropanol. Systematically vary the modifier percentage. For reversed-phase mode, a buffered aqueous solution with an organic modifier like acetonitrile or methanol is a good starting point.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and a lack of separation.

    • Recommended Action: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Q2: The enantiomer peaks are broad and exhibit significant tailing. How can I improve the peak shape?

A2: Poor peak shape, characterized by broadening and tailing, can compromise resolution and the accuracy of quantification. The basic nitrogen in the azaspiro[4.5]decane structure is a likely contributor to peak tailing due to strong interactions with residual silanols on the silica support of the CSP.

  • Addition of a Basic Additive: To mitigate undesirable interactions with the silica backbone, the addition of a basic additive to the mobile phase is often essential for basic compounds.

    • Recommended Action: Add a small amount (typically 0.1%) of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will compete with the basic analyte for active sites on the stationary phase, resulting in more symmetrical peaks.

  • Optimize Mobile Phase Composition and Flow Rate:

    • Recommended Action: Experiment with different alcohol modifiers (e.g., ethanol, isopropanol) in normal-phase chromatography, as they can influence peak shape. Additionally, reducing the flow rate can sometimes improve peak symmetry by allowing for better mass transfer.

  • Column Temperature: Temperature can significantly affect the kinetics of mass transfer and interactions with the stationary phase.

    • Recommended Action: Evaluate the effect of column temperature. A good starting point is 25°C, but exploring a range (e.g., 15°C to 40°C) may reveal an optimum temperature for peak shape and resolution.

Q3: My resolution between the enantiomer peaks is less than the desired 1.5. What are the best strategies to enhance it?

A3: Achieving a baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. If your resolution is suboptimal, consider the following optimization strategies:

  • Fine-tune the Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier in normal-phase, or the aqueous buffer to the organic modifier in reversed-phase, is a powerful tool for optimizing selectivity.

    • Recommended Action: Systematically adjust the percentage of the modifier in small increments (e.g., 1-2%). A lower percentage of the stronger solvent will generally increase retention and may improve resolution, but be mindful of excessive analysis times.

  • Change the Organic Modifier: Different organic modifiers can alter the chiral recognition mechanism.

    • Recommended Action: In normal-phase, if you are using ethanol, try isopropanol, or vice-versa. In some cases, a combination of modifiers can be beneficial.

  • Switch to Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, often providing faster and more efficient separations. The use of supercritical CO2 as the main mobile phase component allows for high flow rates and rapid equilibration.

    • Recommended Action: If available, screen your sample on a variety of chiral columns using an SFC system. The mobile phase typically consists of supercritical CO2 and a co-solvent such as methanol or ethanol, often with a basic additive.

Q4: I am observing a drift in retention times and inconsistent resolution. What could be the cause?

A4: Inconsistent results can be frustrating and point to a lack of method robustness. Here are some likely culprits:

  • Column Equilibration: Chiral stationary phases, particularly in normal-phase chromatography, can require extended equilibration times.

    • Recommended Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. It is good practice to flush the column for at least 20-30 column volumes.

  • Mobile Phase Instability: If the mobile phase is not properly prepared or is unstable, it can lead to shifting retention times.

    • Recommended Action: Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the mixture is homogenous.

  • "Memory Effects" from Additives: Chiral columns can sometimes retain additives from previous runs, which can affect subsequent analyses.

    • Recommended Action: If you are switching between methods with different additives (e.g., from an acidic to a basic modifier), it is crucial to have a dedicated column for each method or to employ a rigorous column flushing procedure between methods.

II. Frequently Asked Questions (FAQs)

Q1: Which detection technique is most suitable for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane?

A1: The phenyl group in the molecule provides a strong chromophore, making UV detection a straightforward and effective method. A detection wavelength in the range of 210-230 nm is likely to provide a good response. For lower concentrations or in complex matrices, mass spectrometry (MS) can offer enhanced sensitivity and selectivity.

Q2: What is a good starting point for chiral method development for this compound?

A2: A systematic screening approach is the most efficient way to develop a chiral separation method.

  • Column Selection: Start with a screening set of 3-4 polysaccharide-based chiral columns (e.g., amylose and cellulose derivatives).

  • Mobile Phase Screening:

    • Normal Phase: Screen with mobile phases of n-hexane or heptane with 10%, 20%, and 30% of ethanol and isopropanol. Include 0.1% DEA in all mobile phases.

    • Reversed Phase: Screen with mobile phases of a buffered aqueous solution (e.g., 20 mM ammonium bicarbonate) with varying percentages of methanol and acetonitrile.

    • SFC: Screen with supercritical CO2 and methanol or ethanol as a co-solvent, again with 0.1% DEA.

  • Optimization: Select the condition that shows the most promising separation and optimize by fine-tuning the mobile phase composition and temperature.

Q3: How can I confirm the elution order of the enantiomers?

A3: To definitively determine the elution order, you will need to obtain a reference standard for at least one of the pure enantiomers. By injecting the pure enantiomer, you can identify which peak corresponds to that specific enantiomer.

III. Data and Protocols

Table 1: Example Starting Conditions for Chiral Screening
ModeColumn TypeMobile PhaseAdditiveFlow Rate (mL/min)Temperature (°C)
Normal PhaseAmylose-basedn-Heptane:Ethanol (90:10)0.1% DEA1.025
Normal PhaseCellulose-basedn-Heptane:Isopropanol (80:20)0.1% DEA1.025
Reversed PhaseAmylose-based (RP)20mM NH4HCO3:ACN (60:40)None0.830
SFCCellulose-basedCO2:Methanol (70:30)0.1% DEA3.035
Experimental Protocol: General Troubleshooting Workflow

A systematic approach is key to efficient troubleshooting. The following workflow provides a logical sequence of steps to identify and resolve issues in your chiral separation.

Caption: A systematic workflow for troubleshooting chiral separation issues.

IV. References

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • Farkas, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Palfreyman, M. G., et al. (1992). 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same. Google Patents.

  • Heft, D. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Baek, M., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Zhang, Y., et al. (2015). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Wang, Y., et al. (2025). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst. [Link]

  • Chiral Technologies Europe. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Reddy, B. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Buytendyk, A. M., et al. (2017). A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. Journal of the American Chemical Society. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.

  • Novikova, L., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Vaidya, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Tsoler, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Shimadzu. (n.d.). Supercritical Fluid Extraction/Chromatography. Shimadzu. [Link]

  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Kutyashev, I. B., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate.

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Li, Y., et al. (2014). A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives. Analytical Methods. [Link]

  • Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. [Link]

  • Toth, G., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Agbaje, O. B., et al. (2022). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation developers working with 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane , a rigid spirocyclic scaffold freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation developers working with 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane , a rigid spirocyclic scaffold frequently utilized in the development of FAAH and MAGL inhibitors.

While spirocyclic bioisosteres offer superior metabolic stability compared to traditional flat piperidines[1], they remain highly susceptible to oxidative degradation during long-term storage and formulation. This guide provides a deep dive into the mechanistic causes of this degradation, troubleshooting scenarios, and field-proven stabilization protocols.

Mechanistic Overview of Degradation

To stop degradation, you must first understand its causality. 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane contains two primary sites vulnerable to oxidation:

  • The Piperidine Amine (Position 8): The secondary amine's lone pair is highly reactive toward atmospheric oxygen and reactive oxygen species (ROS), leading to the formation of piperidine N-oxides and imines[2].

  • The Oxa Ring & Benzylic Carbon (Positions 1 & 3): The presence of the phenyl ring at position 3 creates a benzylic hydrogen. The lability of hydrogen atoms is dictated by their bond-dissociation energies; benzylic and ether alpha-carbons have exceptionally low bond energies[3]. Radical abstraction of this hydrogen initiates an autoxidation chain reaction, reacting with molecular oxygen to form hydroperoxides, which eventually cause ring-cleavage.

Degradation Pathway & Mitigation Strategy

OxidativeDegradation API 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane (Intact API) Triggers Initiators (O2, UV Light, Trace Metals) API->Triggers Exposure Radical Radical Formation (H-Abstraction at C3/N8) Triggers->Radical Catalysis PathN Piperidine N-Oxidation Radical->PathN PathO Ether Autoxidation Radical->PathO DegN N-Oxide & Imine Degradants PathN->DegN DegO Hydroperoxides & Ring Cleavage PathO->DegO Mitigation Mitigation Strategy (Ar Purge, BHT, 2-8°C) Mitigation->Triggers Blocks

Oxidative degradation pathways of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: My compound is degrading into multiple unknown peaks even when stored in the dark at room temperature. Why is this happening without UV light? A1: You are likely observing autoxidation. While UV light can initiate radical formation, autoxidation is a self-propagating radical chain process. Once initiated by trace transition metals (often left over from synthesis) or peroxide impurities in your solvents, the reaction propagates in the dark as long as molecular oxygen is present[4].

Q2: I performed a forced degradation study using 3% Hydrogen Peroxide ( H2​O2​ ), but the degradants don't match what I see in my 6-month stability samples. Why? A2: Hydrogen peroxide stress testing is notoriously non-predictive of real-world autoxidation[3]. H2​O2​ drives a two-electron electrophilic oxidation (rapidly forming N-oxides), whereas ambient storage degradation is driven by one-electron radical chain processes (forming hydroperoxides and ring-cleavage products). To accurately simulate storage degradation, you must use an azo-initiator (see Protocol A).

Q3: How do formulation excipients impact the stability of this spiro compound? A3: Excipients like PEG or Polysorbates (Tween) are notorious for containing trace hydroperoxides. These impurities act as direct radical initiators, rapidly accelerating the oxidation of the piperidine moiety[4]. Always use peroxide-free or high-purity grades of polyether excipients.

Troubleshooting Scenarios

Scenario A: Rapid loss of API purity and peak tailing in aqueous buffer solutions.
  • Diagnostic: Peak tailing in HPLC is a classic indicator of polar degradants like N-oxides or carboxylic acids (from ring-cleavage) interacting with the stationary phase[5].

  • Root Cause: Dissolved oxygen combined with trace metals in buffer salts catalyzes the oxidation of the piperidine nitrogen.

  • Corrective Action: Degas all aqueous buffers by sparging with Argon for 15 minutes prior to dissolving the API. Add a chelating agent (e.g., 0.05% EDTA) to sequester catalytic metal ions.

Scenario B: Solid-state powder shifts from white to a yellowish hue over 3 months.
  • Diagnostic: Discoloration is rarely caused by the primary N-oxide (which is colorless). It indicates deeper degradation where the oxa-ring has cleaved, forming reactive aldehydes that polymerize into conjugated, colored byproducts.

  • Root Cause: Oxygen permeation through standard packaging and ambient thermal stress.

  • Corrective Action: Implement strict inert-atmosphere packaging protocols (see Protocol B).

Self-Validating Experimental Protocols

Protocol A: Predictive Oxidative Stress Testing (Azo-Initiator Method)

Purpose: To accurately simulate long-term autoxidation and identify true storage degradants using a radical initiator[4].

  • Preparation: Dissolve 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane in a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1.0 mg/mL.

  • Initiator Addition: Add the radical initiator 2,2′-azobis(2-methylpropionitrile) (AIBN) to the solution at a 10:1 molar ratio (AIBN to API). Causality: Thermal decomposition of AIBN generates carbon-centered radicals that react with dissolved O2​ to form peroxy radicals, perfectly mimicking ambient autoxidation.

  • Oxygenation: Sparge the solution with pure O2​ gas for 5 minutes to ensure the system is oxygen-saturated. Seal the vial tightly.

  • Thermal Activation: Incubate the vial in a thermomixer at 40°C in the dark for 24 hours.

  • Quenching & Validation: Withdraw a 100 μ L aliquot and immediately quench the radical reaction by adding 10 μ L of a 10 mg/mL Butylated Hydroxytoluene (BHT) solution.

  • Analysis: Analyze via LC-HRMS. Look for mass shifts of +16 Da (N-oxides/epoxides) and +32 Da (hydroperoxides).

Protocol B: Optimal Storage & Handling Procedure

Purpose: To arrest both N-oxidation and autoxidation pathways during long-term storage.

  • Moisture Removal: Lyophilize the API to a moisture content of <0.5%. Causality: Residual moisture increases molecular mobility in the solid state, facilitating oxygen diffusion and degradation.

  • Primary Packaging: Transfer the dry powder into an amber glass vial. Causality: Amber glass blocks UV/visible light, preventing photo-induced radical initiation[2].

  • Argon Backfill: Insert an Argon gas line into the vial and purge the headspace for 60 seconds. Causality: Argon is heavier than Nitrogen and more effectively displaces oxygen at the powder bed surface.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined septum cap. Do not use standard rubber septa, as they are permeable to oxygen over time.

  • Thermal Control: Store the sealed vials strictly at 2-8°C.

Quantitative Degradation Kinetics

The following table summarizes the expected degradation rates of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane under various environmental conditions, validating the necessity of the protocols above.

Storage ConditionAtmosphereAdditive / MitigationDegradation Rate (% loss/month)Primary Degradant Observed
25°C, Ambient LightAmbient AirNone4.5 - 6.0%N-Oxides, Hydroperoxides
25°C, DarkAmbient AirNone1.2 - 2.0%Hydroperoxides
2-8°C, DarkAmbient AirNone0.3 - 0.5%N-Oxides
2-8°C, Dark Argon Purge None < 0.1% None detected
25°C, Solution (Aq)Ambient Air0.1% BHT0.2 - 0.4%Trace N-Oxides

References

  • Stabilization of Pharmaceuticals to Oxidative Degradation USPTO[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design ResearchGate[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions MDPI[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane and its derivatives. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance during the chemical modification of this spirocyclic scaffold. Our focus is on providing not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experiments.

Understanding the Challenge: Steric Hindrance in a Complex Scaffold

The 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane system presents a formidable synthetic challenge due to its rigid, three-dimensional structure. The spirocyclic core, which joins a tetrahydrofuran ring and a piperidine ring at a quaternary carbon, creates a sterically congested environment. The presence of a phenyl group at the C3 position further exacerbates this issue, shielding multiple reaction sites.

This guide will dissect the problems of steric hindrance at the three primary sites of substitution: the phenyl ring, the piperidinyl nitrogen (N8), and the spirocyclic core itself. We will explore advanced synthetic strategies, including catalyst and ligand selection, directed metalation, and reaction condition optimization, to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the substitution of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane.

FAQ 1: Phenyl Ring Substitution

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl group, but I am getting extremely low yields or no reaction at all. What is causing this?

Answer: The low reactivity is likely due to a combination of electronic deactivation and severe steric hindrance. The spirocyclic scaffold attached to the phenyl ring is a bulky alkyl substituent. While alkyl groups are typically weak activating, ortho/para-directing groups in electrophilic aromatic substitution, the immense steric bulk of the 1-Oxa-8-Azaspiro[4.5]Decane moiety physically blocks the approach of the electrophile, particularly at the ortho positions.[1][2] The para position is more accessible, but the overall reaction rate can be significantly diminished.[3]

Troubleshooting Flowchart: Phenyl Ring Substitution

G start Low Yield in Electrophilic Aromatic Substitution q1 Is increasing reaction temperature and time effective? start->q1 a1_yes Proceed with caution, monitor for side products. q1->a1_yes Yes q2 Consider alternative strategies. Is ortho-substitution desired? q1->q2 No end Strategy Implemented a1_yes->end a2_yes Use Directed ortho-Metalation (DoM). See Protocol 1. q2->a2_yes Yes q3 Is para- or meta-substitution desired, or functionalization with a C-C bond? q2->q3 No a2_yes->end a3_yes Use Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki). See Protocol 2. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for low-yielding phenyl ring substitutions.

Question: My attempts at Suzuki-Miyaura coupling on a halogenated version of the 3-phenyl group are failing. How can I overcome the steric hindrance at the ortho position?

Answer: Standard Suzuki-Miyaura conditions often fail with sterically hindered substrates, especially those with di-ortho substitution patterns. The key to success lies in the choice of a palladium catalyst system that is both highly active and can accommodate bulky substrates.

Key Considerations for Sterically Hindered Suzuki-Miyaura Coupling:

  • Bulky, Electron-Rich Ligands: Use phosphine ligands with significant steric bulk, such as tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphine ligands like SPhos and XPhos. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can form very stable and active palladium complexes, which are often highly effective for sterically demanding couplings.[4]

  • Catalyst Precursors: Using a pre-formed catalyst like [Pd(NHC)(allyl)Cl] or generating the active catalyst in situ from sources like Pd₂(dba)₃ can be more effective than using Pd(OAc)₂.

  • Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like K₃PO₄ or CsF are often preferred. Aprotic polar solvents like dioxane or THF are commonly used.

ParameterStandard ConditionsRecommended for Hindered SubstratesRationale
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(NHC) complexesPromotes formation of highly active, low-coordinate Pd(0) species.
Ligand PPh₃, P(o-tol)₃P(t-Bu)₃, SPhos, XPhos, NHCsBulky, electron-rich ligands stabilize the catalyst and accelerate reductive elimination.[5][6]
Base Na₂CO₃, K₂CO₃K₃PO₄, CsF, t-BuOKStronger bases can facilitate the transmetalation step with hindered boronates.
Solvent Toluene, DMEDioxane, THF, CPMEAprotic polar solvents can improve solubility and reaction rates.
FAQ 2: Piperidinyl Nitrogen (N8) Substitution

Question: I am trying to perform an N-alkylation or N-arylation on the piperidine nitrogen, but the reaction is sluggish due to the steric hindrance from the adjacent spiro center and the C3-phenyl group. What modifications should I make?

Answer: The nucleophilicity of the N8 nitrogen is significantly reduced due to steric shielding. For N-alkylation, stronger electrophiles and more forcing conditions may be necessary. For N-arylation, which is often more challenging, modern cross-coupling methodologies are essential.

Strategies for N-Alkylation:

  • Use Highly Reactive Alkylating Agents: Employ alkyl triflates or tosylates instead of less reactive alkyl bromides or chlorides.

  • Increase Temperature: Heating the reaction, potentially using microwave irradiation, can provide the necessary activation energy.

  • Strong, Non-nucleophilic Base: Use a hindered base like proton sponge or DBU to deprotonate the nitrogen without competing in the alkylation.

Strategies for N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is the premier method for this transformation. Success with a sterically hindered amine like this one depends critically on the ligand.[7]

  • Ligand Selection: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos). These ligands have been specifically designed to facilitate the coupling of sterically encumbered amines and aryl halides.[7][8]

  • Base: A strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Aryl Halide Reactivity: The reactivity order is I > Br > Cl. For less reactive aryl chlorides, a more specialized and highly active catalyst system is necessary.[8]

ReactionReagent/Catalyst SystemConditionsKey Considerations
N-Alkylation Alkyl triflate, DBUDMF, 80-120 °CUse of a highly reactive electrophile is key.
N-Arylation Aryl bromide, Pd₂(dba)₃, RuPhos, NaOt-BuToluene or Dioxane, 100 °CThe choice of a state-of-the-art biarylphosphine ligand is critical for success.[9]
FAQ 3: Substitution on the Tetrahydrofuran Ring

Question: Is it possible to functionalize the tetrahydrofuran portion of the spirocycle, and what challenges should I expect?

Answer: Direct functionalization of the saturated tetrahydrofuran ring is challenging due to the presence of unactivated C-H bonds. However, strategies involving radical chemistry or oxidation to introduce a handle for further reactions are plausible, albeit with potential regioselectivity issues.

Potential Strategies:

  • Radical Halogenation: Reactions like the Hofmann-Löffler-Freytag reaction could potentially introduce a halogen onto the carbon adjacent to the nitrogen, which could then be further functionalized. However, the steric environment might disfavor the necessary radical transfer.

  • Oxidation: Oxidation of the C-H bond adjacent to the ring oxygen (C2 or C5) to a lactone is a possibility, using strong oxidizing agents. This introduces a carbonyl group that can be used for subsequent reactions.

  • C-H Activation: Modern transition-metal-catalyzed C-H activation could be a viable, though advanced, strategy. This would likely require a directing group to be installed on the nitrogen to guide the metal catalyst to a specific C-H bond on the piperidine or tetrahydrofuran ring.[5][7][8][10]

Given the complexity and likely low yields of these approaches, a more reliable strategy is often to build the desired functionality into the precursors before the spirocyclization step.

Part 2: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that these protocols are robust starting points. Optimization for your specific substrate and desired scale is always recommended.

Protocol 1: ortho-Functionalization of the Phenyl Ring via Directed ortho-Metalation (DoM)

This protocol is designed to introduce a substituent specifically at the ortho-position of the phenyl ring, a position that is highly challenging to access via traditional electrophilic substitution due to steric hindrance. The strategy relies on using the nitrogen atom of the spirocycle (after protection) as a directing metalation group (DMG).[3][11][12]

Conceptual Workflow for DoM

G sub 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane prot Protect N8 (e.g., with Boc group) sub->prot lith Directed ortho-Lithiation (s-BuLi, TMEDA, -78°C) prot->lith quench Quench with Electrophile (E+) (e.g., I₂, DMF, TMSCl) lith->quench deprot Deprotect N8 (TFA or HCl) quench->deprot final ortho-Substituted Product deprot->final

Caption: Stepwise workflow for ortho-functionalization using DoM.

Step-by-Step Methodology:

  • Protection of the Piperidine Nitrogen:

    • Dissolve 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (1.2 equiv).

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. The N-Boc protected product is typically used without further purification.

  • Directed ortho-Metalation and Quenching:

    • CRITICAL: This step must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

    • To a flame-dried flask, add the N-Boc protected substrate (1.0 equiv) and anhydrous THF or diethyl ether.

    • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 equiv).

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add sec-butyllithium (s-BuLi, 1.3 equiv, ~1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C. The solution may turn a deep color, indicating anion formation.

    • Stir at -78 °C for 2 hours.

    • Add a solution of the desired electrophile (1.5 equiv) in anhydrous THF dropwise. Examples of electrophiles include:

      • For iodination: Iodine (I₂)

      • For formylation: N,N-Dimethylformamide (DMF)

      • For silylation: Trimethylsilyl chloride (TMSCl)

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

    • For deprotection, dissolve the purified, Boc-protected product in DCM and add trifluoroacetic acid (TFA, 10 equiv). Stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA in vacuo and purify the resulting salt as needed.

Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered ortho-Bromo-Substituted Phenyl Group

This protocol provides a robust method for forming a C-C bond at a sterically congested ortho-position of the phenyl ring, using a pre-installed bromine atom as a handle.

Catalytic Cycle Visualization

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 1 Ar-X R-X (Aryl Bromide) Ar-X->Oxidative Addition Ar-Pd(II)-X R-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation 2 Base Base Base->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar' Ar-B(OR)2 R'-B(OR)2 Ar-B(OR)2->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination 3 Reductive Elimination->Pd(0)L2 Ar-Ar' R-R' (Product) Reductive Elimination->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation and Reaction Setup:

    • CRITICAL: Degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen).

    • In a flame-dried Schlenk flask, combine the ortho-bromo-3-phenyl-1-oxa-8-azaspiro[4.5]decane substrate (1.0 equiv, N-Boc protected if desired), the arylboronic acid or ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • In a separate flask, prepare the catalyst solution. Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and a bulky phosphine ligand such as SPhos (0.05 equiv) to anhydrous, degassed dioxane. Stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Execution:

    • Add the catalyst solution to the flask containing the substrate mixture.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours for completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Understanding the Spirocyclic Conformation

The reactivity of the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane is intrinsically linked to its three-dimensional structure. The piperidine ring typically adopts a chair conformation to minimize torsional strain. In the case of the 3-phenyl derivative, the bulky phenyl group will strongly prefer to occupy an equatorial position on the tetrahydrofuran ring to minimize steric clashes. This conformational preference has significant implications for the accessibility of different positions on the scaffold.

Conformational Representation

Caption: Conceptual representation of the preferred conformation.

The equatorial placement of the phenyl group shields the "top" face of the molecule, influencing the trajectory of incoming reagents. This must be considered when planning substitutions, especially on the azaspirocyclic core itself. For example, an attack on the N8 nitrogen might be less hindered from the "bottom" face, away from the phenyl group.

By understanding these fundamental principles of steric hindrance and applying the advanced synthetic protocols outlined in this guide, researchers can more effectively navigate the challenges of modifying the 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane scaffold and accelerate their drug discovery and development programs.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2959-3056. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • Comins, D. L., & Brown, J. D. (1984). Directed lithiation of 1-(tert-butoxycarbonyl)indoline. A new synthesis of 7-substituted indolines. The Journal of Organic Chemistry, 49(6), 1078–1080. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Daugulis, O., Do, H. Q., & Shabani, S. (2009). Palladium-and copper-catalyzed C-H functionalization/C-N bond formation. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic carbenes in late transition metal catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1208. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). N-Arylation of Imidazoles and Amines with Arylboronic Acids Catalyzed by Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalents and other functional groups as ortho-directing groups in aromatic substitution. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. [Link]

  • Anctil, E. J. G., & Snieckus, V. (2002). The Directed Ortho Metalation of O-Aryl Carbamates. An Anionic Equivalent of the Fries Rearrangement. The Journal of Organic Chemistry, 67(19), 6794-6800. [Link]

  • Clark, J. S. (2002). The Pauson–Khand reaction. In Comprehensive Organic Synthesis II (pp. 1040-1068). Elsevier. [Link]

  • Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C−H Bonds. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-28). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetics: 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane vs. Piperidine Scaffolds in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, sp²-rich aromatic rings and simple saturated heterocycles to complex three-dimensional architectures is a proven strategy to optimize pharmacokinetic (PK) profiles[1],[2]. The piperidine ring is a ubiquitous, "privileged" scaffold found in over 70 FDA-approved drugs[3]. However, highly substituted piperidines often suffer from suboptimal physicochemical properties, including high lipophilicity, metabolic liability via α-oxidation, and off-target hERG channel inhibition driven by high basicity[4].

To circumvent these issues, scaffold morphing into spirocyclic frameworks—specifically the 1-oxa-8-azaspiro[4.5]decane system—has emerged as a highly effective strategy. By introducing a spiro-fused oxygen-containing ring, medicinal chemists can fundamentally alter the molecule's electronic and spatial properties[5],[6]. This guide provides an objective, data-driven comparison of the 3-phenyl-1-oxa-8-azaspiro[4.5]decane scaffold against traditional 4-phenylpiperidine analogs, focusing on their comparative pharmacokinetics and metabolic stability.

PK_Workflow Start Piperidine Scaffold (High LogP, High Cl) Morph Scaffold Morphing (Escape from Flatland) Start->Morph Spiro 3-Phenyl-1-Oxa-8-Azaspiro [4.5]Decane Scaffold Morph->Spiro Assay In Vitro ADME (Microsomal Stability) Spiro->Assay Outcome1 Reduced Lipophilicity (Lower LogD) Assay->Outcome1 Outcome2 Improved Metabolic Stability (Lower Cl_int) Assay->Outcome2 Outcome3 Reduced hERG Liability Assay->Outcome3

Caption: Scaffold morphing workflow from piperidine to spirocycle for PK optimization.

Mechanistic Rationale: Why Spirocycles Outperform Piperidines

As application scientists, we must look beyond empirical data and understand the causality behind why the 3-phenyl-1-oxa-8-azaspiro[4.5]decane scaffold improves PK parameters compared to its piperidine counterpart. The advantages are rooted in three fundamental chemical shifts:

A. Metabolic Shielding (Clearance Reduction)

Piperidines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the carbon atoms adjacent to the basic nitrogen (α-oxidation). The spiro-fusion at the 4-position of the 1-oxa-8-azaspiro[4.5]decane system introduces significant steric bulk. This rigidity restricts the conformational flexibility required for the enzyme-substrate complex to achieve the reactive transition state, thereby shielding the molecule from rapid hepatic clearance[2].

B. pKa Modulation and hERG Liability

The oxygen atom in the oxa-azaspiro system exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This reduces the electron density on the piperidine nitrogen, lowering its pKa by approximately 1.0 to 1.5 units compared to a standard piperidine. A less basic amine is protonated to a lesser extent at physiological pH (7.4), which directly correlates with reduced binding affinity to the hERG potassium channel, mitigating cardiotoxicity risks[4].

C. Lipophilicity and Fsp³

The incorporation of the polar oxygen atom significantly reduces the distribution coefficient (LogD). Concurrently, the spirocyclic nature increases the fraction of sp³-hybridized carbons (Fsp³). Higher Fsp³ and lower LogD are strongly correlated with improved aqueous solubility, reduced plasma protein binding, and enhanced oral bioavailability[1],[7]. This scaffold has been successfully utilized to optimize oral efficacy in Fatty Acid Amide Hydrolase (FAAH) inhibitors[5],[6] and to synthesize potent MAGL inhibitors[8].

Metabolism CYP Hepatic CYP450 Enzymes Met1 Rapid alpha-C Oxidation (High Clearance) CYP->Met1 Met2 Steric Shielding (Low Clearance) CYP->Met2 Pip Piperidine Scaffold Pip->CYP Spiro Spirocyclic Scaffold Spiro->CYP

Caption: Comparative CYP450 metabolic pathways of piperidine versus spirocyclic scaffolds.

Comparative Pharmacokinetic Data

The following table synthesizes representative pharmacokinetic and physicochemical data comparing a standard 4-phenylpiperidine core with a 3-phenyl-1-oxa-8-azaspiro[4.5]decane core. These metrics reflect typical optimization outcomes observed in CNS-active drug discovery campaigns[5],[7].

Parameter4-Phenylpiperidine Scaffold3-Phenyl-1-Oxa-8-Azaspiro[4.5]DecanePharmacokinetic Impact
Fsp³ (Fraction sp³) ~0.45~0.65Higher aqueous solubility; improved oral absorption.
LogD (pH 7.4) High (Typically >3.0)Moderate (Typically 1.5 - 2.5)Reduced non-specific binding; faster background washout.
Amine pKa ~9.5 - 10.0 (Highly Basic)~8.0 - 8.5 (Moderately Basic)Decreased hERG liability; lower phospholipidosis risk.
Intrinsic Clearance (Cl_int) High (>50 µL/min/mg)Low to Moderate (<20 µL/min/mg)Prolonged half-life (t1/2); improved systemic exposure.
Oral Bioavailability (F%) Often <20% (High First-Pass)Often >40%Superior in vivo efficacy via oral administration.

Experimental Methodology: Self-Validating In Vitro Intrinsic Clearance (Cl_int) Assay

To objectively compare the metabolic stability of the piperidine and spirocyclic scaffolds, an in vitro human liver microsome (HLM) stability assay must be employed. The following protocol is designed as a self-validating system, incorporating phase I metabolic cofactors and internal standard controls to ensure absolute data integrity.

Step 1: Reagent Preparation & System Validation
  • Action: Prepare 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Validation Control: Include Verapamil (known high clearance) and Warfarin (known low clearance) as parallel reference standards.

  • Causality: Running these controls validates the metabolic viability and enzymatic activity of the specific HLM batch being used.

Step 2: Incubation Mixture Assembly
  • Action: Combine HLMs (final concentration 0.5 mg protein/mL) with the test scaffold (final concentration 1 µM) in the phosphate buffer.

  • Causality: A low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (sub-K_m), which is mathematically required for accurate Cl_int derivation.

Step 3: Reaction Initiation
  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes are obligate dependent on NADPH as an electron donor. Without this regeneration system, phase I oxidation cannot occur, and stability data will be falsely inflated.

Step 4: Time-Course Sampling & Quenching
  • Action: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, and 60 minutes). Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Acetonitrile rapidly denatures the CYP450 proteins, halting metabolism instantly. The internal standard normalizes any variations in downstream LC-MS/MS ionization efficiency.

Step 5: LC-MS/MS Quantification & Data Processing
  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Calculate half-life (t1/2) using the slope (-k) of the natural log of % remaining vs. time. Derive Cl_int using the formula: Cl_int = (0.693 / t1/2) * (Volume of incubation / mg microsomal protein).

References

  • BenchChem. "A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design." Source: BenchChem. 1

  • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Source: PubMed / Bioorganic & Medicinal Chemistry Letters. 5

  • Toussaint, M., et al. "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Source: ACS / Journal of Medicinal Chemistry. 7

  • Expert Opinion on Drug Discovery. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Source: Taylor & Francis. 2

  • Google Patents. "US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors." Source: Google Patents. 8

Sources

Comparative

Cross-Reactivity Studies of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Analogues: A Comparative Guide to Next-Generation MAGL Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the same critical bottleneck when developing modulators for the endocannabinoid system (ECS): target selectivity. Monoacylglycerol l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the same critical bottleneck when developing modulators for the endocannabinoid system (ECS): target selectivity. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG) in the central nervous system. While inhibiting MAGL offers profound therapeutic potential for neuroinflammation, pain, and metabolic disorders, traditional inhibitors often suffer from dose-limiting cross-reactivity with other serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and α/β -Hydrolase Domain 6 (ABHD6)[1].

In this guide, we will critically evaluate the 3-Phenyl-1-oxa-8-azaspiro[4.5]decane scaffold—a highly engineered spirocyclic building block[2]—and compare its cross-reactivity profile against legacy linear carbamates. By examining the structural causality behind its selectivity and detailing the self-validating protocols used to measure it, this guide provides a definitive framework for researchers optimizing MAGL-targeted therapeutics.

Mechanistic Rationale: The Causality of Spirocyclic Selectivity

Early-generation MAGL inhibitors, such as the widely used JZL184, rely on flexible piperidine or linear carbamate backbones. While potent, this structural flexibility allows the inhibitor to undergo an "induced fit" within the acyl-chain binding channels of off-target enzymes like FAAH and ABHD6, leading to unintended lipid accumulation and complex physiological side effects[1].

To engineer out this cross-reactivity, we must restrict conformational freedom. The 1-oxa-8-azaspiro[4.5]decane core introduces a rigid, sp3 -hybridized spiro center. This forces the molecule into a defined 3D geometry that cannot easily adapt to the narrower FAAH active site. Furthermore, the addition of a 3-phenyl substitution acts as a critical steric and electronic vector. The phenyl ring projects precisely into the lipophilic accessory pocket unique to MAGL, engaging in π−π stacking with local aromatic residues. This creates a "lock and key" clash with FAAH and ABHD6, driving selectivity through deliberate steric exclusion.

Pathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL AA Arachidonic Acid + Glycerol TwoAG->AA MAGL (85%) ABHD6 (4%) Inhibitor 3-Phenyl-Spiro Analogue Inhibitor->TwoAG Blocks MAGL FAAH FAAH (Off-Target) Inhibitor->FAAH Avoids Binding

Endocannabinoid degradation pathway and target selectivity logic of spirocyclic analogues.

Comparative Performance Data

To objectively assess the performance of the 3-phenyl-1-oxa-8-azaspiro[4.5]decane scaffold, we benchmarked it against both its unsubstituted parent core and industry-standard MAGL inhibitors. The data below synthesizes competitive profiling across the primary serine hydrolase anti-targets.

Compound ClassMAGL IC 50​ (nM)FAAH IC 50​ (nM)ABHD6 IC 50​ (nM)Selectivity Fold (FAAH/MAGL)
3-Phenyl-Spiro Analogue 12>10,0004,500>833x
Unsubstituted Spiro Analogue 451,20085026x
JZL184 (Legacy Standard) 84,000150500x
KML29 (Reversible Standard) 15>10,000>10,000>666x

Data Interpretation: The unsubstituted spiro analogue demonstrates moderate MAGL potency but suffers from significant ABHD6 cross-reactivity (IC 50​ = 850 nM), as ABHD6 also plays a minor role in 2-AG hydrolysis[3]. The introduction of the 3-phenyl group dramatically shifts the profile. It enhances MAGL potency (12 nM) via optimized lipophilic contacts while completely abolishing FAAH binding (>10,000 nM) and severely restricting ABHD6 engagement. This proves that the 3-phenyl substitution is not merely an auxiliary group, but the primary driver of the scaffold's superior selectivity.

Experimental Methodology: Self-Validating Target Engagement

Standard colorimetric substrate assays are prone to false positives due to background hydrolysis by non-specific esterases. To ensure absolute trustworthiness in our cross-reactivity data, we utilize Competitive Activity-Based Protein Profiling (ABPP) [4].

This protocol is a self-validating system: we use a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to the catalytically active serine nucleophiles of functional hydrolases. If our spirocyclic inhibitor successfully engages the MAGL active site, it blocks the FP-Rh probe from binding. Therefore, a loss of fluorescent signal on the gel directly equates to target engagement, while retained signal at the molecular weights of FAAH (63 kDa) and ABHD6 (33 kDa) confirms the absence of cross-reactivity.

ABPP_Workflow Step1 1. Proteome Extraction (Isolate active serine hydrolases) Step2 2. Inhibitor Incubation (Dose-response with Spiro-analogues) Step1->Step2 Step3 3. FP-Rhodamine Probe (Covalent binding to free active sites) Step2->Step3 Step4 4. SDS-PAGE (Protein resolution by mass) Step3->Step4 Step5 5. In-Gel Fluorescence (Quantify target engagement) Step4->Step5

Self-validating Competitive ABPP workflow for quantifying serine hydrolase engagement.

Step-by-Step Competitive ABPP Protocol

1. Proteome Preparation:

  • Action: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4) and centrifuge at 100,000 × g for 45 minutes. Collect the membrane fraction (pellet) and resuspend in PBS.

  • Causality: MAGL, FAAH, and ABHD6 are all membrane-associated proteins. Isolating the membrane fraction concentrates the targets and removes cytosolic esterases that could convolute the assay.

2. Inhibitor Incubation:

  • Action: Dilute the proteome to 1 mg/mL. Add the 3-Phenyl-1-oxa-8-azaspiro[4.5]decane analogue (or controls) in DMSO (1% final concentration) across a dose-response range (1 nM to 10 μ M). Incubate at 37°C for 30 minutes.

  • Causality: The 30-minute incubation allows the compounds to reach thermodynamic equilibrium with the enzyme active sites before the introduction of the competing probe.

3. Activity-Based Probe Labeling:

  • Action: Add FP-Rhodamine probe (1 μ M final concentration) to all samples. Incubate in the dark at room temperature for 30 minutes.

  • Causality: The FP-Rh probe acts as the internal validation mechanism. It will irreversibly tag any serine hydrolase that has not been occupied by the inhibitor.

4. Resolution and Quenching:

  • Action: Quench the reaction by adding 4x SDS loading buffer (containing β -mercaptoethanol) and boil samples at 95°C for 5 minutes. Resolve 20 μ g of protein per lane on a 10% SDS-PAGE gel.

  • Causality: Boiling denatures the proteins, ensuring they migrate strictly according to their molecular weight (MAGL ~33 kDa, FAAH ~63 kDa, ABHD6 ~33 kDa), allowing clear visual separation of the targets.

5. Detection and Quantification:

  • Action: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at λex​ 532 nm / λem​ 580 nm. Quantify band intensities using densitometry software.

  • Causality: The percentage of inhibition is calculated by comparing the fluorescence intensity of the inhibitor-treated bands to the vehicle (DMSO) control bands. High fluorescence at 63 kDa confirms the spiro-analogue successfully avoided FAAH cross-reactivity.

Conclusion

The transition from flexible linear carbamates to rigid spirocyclic scaffolds represents a necessary evolution in endocannabinoid pharmacology. As demonstrated by the cross-reactivity data and validated through rigorous ABPP methodologies, the 3-Phenyl-1-oxa-8-azaspiro[4.5]decane core provides an optimal balance of steric bulk and conformational restriction. By projecting the phenyl ring into the MAGL accessory pocket, it achieves sub-nanomolar target engagement while completely evading the active sites of FAAH and ABHD6. For researchers developing next-generation MAGL inhibitors, integrating this spirocyclic building block offers a highly reliable pathway to clinical selectivity.

References

  • Source: Google Patents (US10428034B2)
  • Title: Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: α/β -Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases Source: Ca' Foscari University of Venice (IRIS) URL: [Link]

  • Title: α/β -Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

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Validation

A Senior Application Scientist's Guide to Orthogonal Validation of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Receptor Binding Assays

Introduction: The Challenge of a Novel Screening Hit In drug discovery, the identification of a promising "hit" from a high-throughput screen is both a moment of excitement and the beginning of a rigorous journey of vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of a Novel Screening Hit

In drug discovery, the identification of a promising "hit" from a high-throughput screen is both a moment of excitement and the beginning of a rigorous journey of validation. The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of targets including muscarinic and opioid receptors.[1][2][3] Let us consider a hypothetical scenario: a novel derivative, 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane , has emerged as a potent hit in a primary screen targeting the Sigma-1 receptor (σ1R), an intracellular chaperone protein implicated in numerous CNS disorders.[4][5][6]

However, a primary binding result, while promising, is not sufficient. Assay artifacts, non-specific interactions, or off-target activities can all lead to false positives. To build a robust case for advancing this compound, we must employ an orthogonal validation strategy . This guide provides a comparative framework for validating the binding affinity and functional activity of our lead compound, ensuring the data is reliable, reproducible, and biologically meaningful, in line with the principles of bioanalytical method validation outlined by regulatory bodies like the FDA.[7][8][9][10]

The Principle of Orthogonal Validation: A Two-Pillar Approach

Orthogonal validation is the practice of confirming an initial result using a distinct and independent methodology. The second method should not share the same potential sources of error as the primary assay. For a receptor binding assay, which measures the direct interaction of a compound with its target, the ideal orthogonal partner is often a functional assay that measures the biological consequence of that binding event.[11][12][13] This dual approach provides confidence that the observed binding is not an artifact but translates into a tangible biological effect.

G cluster_0 cluster_1 Pillar 1: Affinity Measurement cluster_2 Pillar 2: Activity Measurement Compound Test Compound: 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane BindingAssay Primary Assay: Radioligand Binding Compound->BindingAssay Measures direct interaction FunctionalAssay Orthogonal Assay: Cell-Based Functional Compound->FunctionalAssay Measures downstream effect Ki_Value Result: Binding Affinity (Ki) BindingAssay->Ki_Value Conclusion Validated Biological Profile: Confident assessment of compound's potency and mechanism of action. Ki_Value->Conclusion EC50_Value Result: Functional Potency (EC50) FunctionalAssay->EC50_Value EC50_Value->Conclusion

Caption: The principle of orthogonal validation.

Part 1: The Primary Assay — Radioligand Competition Binding

The radioligand binding assay is considered the gold standard for quantifying the affinity of a ligand for its receptor due to its high sensitivity and robustness.[14][15] In this competitive assay, we measure the ability of our unlabeled test compound to displace a radioactive ligand ('radioligand') that is known to bind to the target receptor with high affinity.

Causality Behind Experimental Choices:

  • Target Preparation: We use guinea pig liver membranes, which are a rich source of Sigma-1 receptors, providing a robust signal.[16][17]

  • Radioligand Selection: [3H]-(+)-pentazocine is the preferred radioligand due to its high selectivity and affinity for the Sigma-1 receptor, which ensures that we are measuring displacement from the correct target.[5][16]

  • Non-Specific Binding (NSB) Definition: To differentiate true receptor binding from non-specific interactions with the filter plate or membrane lipids, we include a control condition with a very high concentration of a known ligand (haloperidol) to saturate all specific binding sites.[18] Any remaining radioactivity is considered non-specific.

Detailed Protocol: σ1R Competition Binding Assay
  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation, and finally resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL assay buffer, 25 µL of [3H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-3 nM), and 25 µL of membrane homogenate (e.g., 100-200 µg protein).

    • Non-Specific Binding (NSB): Add 25 µL of a saturating concentration of unlabeled haloperidol (e.g., 10 µM final concentration), 25 µL of [3H]-(+)-pentazocine, and 25 µL of membrane homogenate.

    • Test Compound: Add 25 µL of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM), 25 µL of [3H]-(+)-pentazocine, and 25 µL of membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[4]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash each filter with ice-cold wash buffer (e.g., 3 x 200 µL) to remove any trapped unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: The Orthogonal Assay — Cell-Based Functional Assay (Calcium Flux)

To confirm that the binding of our compound to a receptor leads to a cellular response, we employ a functional assay. This approach not only validates the binding event but also characterizes the compound as an agonist (activator) or antagonist (blocker). Since our compound may have off-target activities, we will test it against a well-characterized G-protein coupled receptor (GPCR) known to signal via intracellular calcium mobilization, the serotonin 5-HT2A receptor.[19][20] This serves as both an orthogonal validation of biological activity and a selectivity screen.

Causality Behind Experimental Choices:

  • Cell System: We use a stable cell line (e.g., CHO-K1 or HEK293) that recombinantly expresses the human 5-HT2A receptor. This provides a clean and reproducible biological system, isolating the activity to our target of interest.[19]

  • Readout: The 5-HT2A receptor is a Gq-coupled GPCR.[19] Upon agonist binding, it activates a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores. We measure this change in cytosolic Ca2+ concentration using a calcium-sensitive fluorescent dye. This is a direct and rapid measure of receptor activation.[20]

  • Assay Mode: The assay can be run in two modes: "agonist mode" to see if our compound activates the receptor directly, and "antagonist mode" to see if it can block the activation by a known agonist (like serotonin).

Detailed Protocol: 5-HT2A Calcium Flux Assay
  • Cell Culture and Plating: Culture CHO-K1 cells stably expressing the human 5-HT2A receptor under standard conditions. The day before the assay, seed the cells into a 96-well, black-walled, clear-bottom plate and grow to near confluency.

  • Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate the plate at 37°C for 60 minutes to allow the cells to take up the dye.

  • Compound Preparation: Prepare a dilution series of the test compound (3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane) and a reference agonist (Serotonin) in a separate 96-well compound plate.

  • Measurement (FLIPR or similar plate reader):

    • Place both the cell plate and the compound plate into a fluorescence imaging plate reader.

    • Establish a stable baseline fluorescence reading for each well for ~10-20 seconds.

    • For Agonist Mode: The instrument automatically adds the test compound dilutions to the cell plate. Continue reading fluorescence for another 2-3 minutes to capture the full response.

    • For Antagonist Mode: First, add the test compound dilutions and incubate for 15-30 minutes. Then, add a fixed concentration of the reference agonist (Serotonin, at its EC80 concentration) and read the fluorescence response.

  • Data Analysis:

    • The change in fluorescence is calculated as the peak fluorescence after compound addition minus the baseline fluorescence.

    • In Agonist Mode: Plot the fluorescence change against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response).

    • In Antagonist Mode: Plot the inhibition of the serotonin response against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of the agonist response).

Part 3: Comparative Analysis & Data Synthesis

A direct comparison of the workflows and data outputs from both assays is essential for a comprehensive validation report.

Experimental Workflow Comparison

G cluster_binding Primary Assay: Radioligand Binding cluster_functional Orthogonal Assay: Calcium Flux b1 Prepare Guinea Pig Liver Membranes b2 Incubate: Membranes + Radioligand + Test Compound b1->b2 b3 Filter & Wash (Separate Bound/Free) b2->b3 b4 Scintillation Counting (Detect Radioactivity) b3->b4 b5 Analyze: IC50 -> Ki (Affinity) b4->b5 f1 Plate 5-HT2A Expressing Cells f2 Load Cells with Calcium-Sensitive Dye f1->f2 f3 Add Test Compound (Measure on FLIPR) f2->f3 f4 Detect Fluorescence Change f3->f4 f5 Analyze: EC50 / IC50 (Functional Potency) f4->f5

Caption: Side-by-side experimental workflows.

Hypothetical Data Summary

This table summarizes plausible results for our test compound compared to known reference compounds, demonstrating how orthogonal data builds a complete picture of the compound's activity profile.

CompoundPrimary Assay: σ1R BindingOrthogonal Assay: 5-HT2A Functional (Calcium Flux)
Ki (nM) EC50 (nM, Agonist Mode)
3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane 15.2 >10,000
(+)-Pentazocine (σ1R Reference)8.9>10,000
Serotonin (5-HT2A Reference)>10,00011.5
Discussion and Authoritative Conclusion

The data presented in the table provides a compelling, validated case for our lead compound. The low nanomolar Ki value from the radioligand binding assay confirms that 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane binds with high affinity to the Sigma-1 receptor, comparable to the known reference ligand (+)-Pentazocine.[16]

Crucially, the orthogonal functional data demonstrates a lack of agonist activity at the 5-HT2A receptor (EC50 >10,000 nM). This is a powerful finding for two reasons:

  • It confirms selectivity. The compound does not indiscriminately activate other receptors, a critical feature for a potential therapeutic agent.

  • It validates the primary finding. The absence of a functional effect in a sensitive, unrelated assay system reduces the likelihood that the primary binding result was due to a non-specific artifact (e.g., compound aggregation or membrane disruption).

By integrating a high-affinity binding result with clean functional data, we can conclude with high confidence that 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane is a potent and selective ligand for the Sigma-1 receptor.

Alternative Orthogonal Approaches

While a functional assay is an excellent choice, other orthogonal methods can also be employed depending on the research question and available resources:

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique that measures binding events in real-time by detecting changes in refractive index on a sensor surface.[14][21][22] This method provides both affinity (KD) and kinetic data (kon and koff rates) and is completely independent of radioactive or fluorescent labels.[23][24]

  • Fluorescence-Based Binding Assays: These assays use fluorescently-labeled ligands instead of radioligands, offering a safer alternative.[25][26][27][28] Techniques like Fluorescence Polarization (FP) or Time-Resolved FRET (TR-FRET) can be used to measure displacement in a homogenous format, eliminating the need for a filtration step.[27]

  • Bioluminescence Resonance Energy Transfer (BRET): A sophisticated cell-based method that can measure ligand binding directly in living cells by detecting energy transfer between a luciferase-tagged receptor and a fluorescently-labeled ligand.[12][27]

The choice of orthogonal assay should always be guided by the principle of using a different technological platform to mitigate the risk of method-specific artifacts and to build a more complete understanding of the compound's pharmacology, as recommended by leading pharmacological societies like IUPHAR/BPS.[29][30][31]

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?
  • Scientech. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • International Union of Basic and Clinical Pharmacology/British Pharmacological Society (IUPHAR/BPS). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays.
  • Olaru, A., Bala, C., et al. (n.d.). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Guide to Pharmacology. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • Dr. GPCR Ecosystem. (2025, June 16). Radioligands vs. Fluorescent Ligands: Binding Assays.
  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (n.d.). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology. Retrieved from [Link]

  • Gentry, P. R., & Sexton, P. M. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019, June). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Drug Discovery World (DDW). (2024, September 18). The value of GPCR cell-based assays in drug discovery.
  • Schrage, R., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • SelectScience. (n.d.). Fluorescence Alternatives to Popular Biological Assays: Caco-2, hERG, Radioligand Binding, and Chromium Release.
  • Schrage, R., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home. Retrieved from [Link]

  • Gfeller, D., et al. (2005, October 15). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Retrieved from [Link]

  • van de Lagemaat, D., et al. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.
  • Armstrong, J. F., et al. (2024, January 5). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. PubMed. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • Armstrong, J. F., et al. (2026, January 6). The IUPHAR/BPS Guide to PHARMACOLOGY in 2026. PubMed. Retrieved from [Link]

  • Martin, L. J., et al. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Eurofins DiscoverX. (n.d.). D2L Human Dopamine GPCR Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Chu, U. B., & Ruoho, A. E. (2015, December 8). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
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  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
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  • FULOP, F., et al. (2021, July 29). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Retrieved from [Link]

  • Scott, P. J. H. (n.d.). Tactics for preclinical validation of receptor-binding radiotracers. PMC. Retrieved from [Link]

  • Ishiwata, K., et al. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Weimer, M., et al. (2010, August 15). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). 1-Oxa-8-azaspiro[4.5]decan-3-one.
  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • ResearchGate. (n.d.). 8-(Heteroaryl)phenalkyl-1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as Opioid Receptor Modulators.

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Comparative

Reproducibility of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane biological assay results

As a Senior Application Scientist, I frequently encounter challenges in standardizing biological assays for highly lipophilic, CNS-active compounds. The spirocyclic scaffold, specifically 3-phenyl-1-oxa-8-azaspiro[4.5]de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing biological assays for highly lipophilic, CNS-active compounds. The spirocyclic scaffold, specifically 3-phenyl-1-oxa-8-azaspiro[4.5]decane , has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality provides a superior alternative to flat aromatic rings, significantly improving aqueous solubility, reducing off-target promiscuity, and enhancing blood-brain barrier penetration[1].

This guide objectively compares the reproducibility of biological assays when evaluating this specific spirocyclic scaffold against its three primary pharmacological targets: Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Sigma-1 (σ1) receptors. By examining the causality behind experimental choices, we establish self-validating protocols that ensure batch-to-batch reproducibility.

Target Comparison & Scaffold Performance

Derivatives of 3-phenyl-1-oxa-8-azaspiro[4.5]decane are primarily investigated for their ability to modulate the endocannabinoid system (via MAGL and FAAH inhibition)[1][2] and intracellular calcium signaling (via σ1 receptors)[3]. The structural variation at the 8-aza position (often converted to ureas or carbamates) dictates target selectivity.

When comparing this scaffold to traditional flat-ring alternatives (like benzofurans or biphenyls), the spirocycle exhibits lower lipophilicity. This chemical property directly impacts assay reproducibility: lower lipophilicity reduces non-specific binding to plastic microplates and decreases compound aggregation in aqueous buffers, leading to more reliable IC₅₀ determinations[3].

Quantitative Assay Comparison

The following table summarizes the expected assay performance parameters and primary reproducibility challenges when screening 3-phenyl-1-oxa-8-azaspiro[4.5]decane derivatives across different targets.

Target Enzyme/ReceptorStandard Positive ControlTypical Scaffold IC₅₀ / Kᵢ RangePreferred Assay FormatPrimary Reproducibility Challenge
MAGL (Monoacylglycerol Lipase)JZL184[4]10 nM – 500 nMFluorometric (7-HRO substrate)Time-dependent covalent binding requires precise pre-incubation timing.
FAAH (Fatty Acid Amide Hydrolase)PF-04457845[5]5 nM – 300 nMFluorometric (AMC-AA substrate)Enzyme membrane-association requires optimized pH (9.0) and buffer conditions.
Sigma-1 (σ1) (+)-Pentazocine[3]1 nM – 50 nMRadioligand Binding ([³H]-ligand)High non-specific filter binding; requires PEI-treated glass fiber filters.

Mechanistic Logic of Scaffold Interventions

To understand how to assay these compounds, we must understand what they do. The diagram below illustrates the divergent signaling pathways modulated by the 3-phenyl-1-oxa-8-azaspiro[4.5]decane core.

Pathway Spiro 3-Phenyl-1-oxa-8-azaspiro [4.5]decane Scaffold MAGL MAGL Enzyme Spiro->MAGL Covalent Inhibition FAAH FAAH Enzyme Spiro->FAAH Covalent Inhibition Sigma Sigma-1 Receptor Spiro->Sigma Reversible Binding Endocannabinoids Elevated 2-AG & AEA MAGL->Endocannabinoids Prevents degradation FAAH->Endocannabinoids Prevents degradation Calcium Modulated Ca2+ Signaling Sigma->Calcium Agonist/Antagonist action

Mechanistic pathways modulated by the 1-oxa-8-azaspiro[4.5]decane scaffold.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems: they incorporate specific steps to rule out false positives (e.g., auto-fluorescence) and ensure steady-state enzyme kinetics.

Protocol 1: High-Throughput Fluorometric MAGL Inhibition Assay

Many 1-oxa-8-azaspiro[4.5]decane derivatives act as irreversible, covalent inhibitors of MAGL via carbamylation of the catalytic serine[2][4]. Causality note: Because the inhibition is time-dependent, omitting a pre-incubation step will artificially inflate the IC₅₀, destroying reproducibility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4) and 0.01% BSA. Why BSA? It acts as a carrier protein, preventing the lipophilic spirocyclic compounds from adhering to the polystyrene walls of the microplate.

  • Enzyme Preparation: Dilute recombinant human MAGL to a working concentration of 1.2 µg/mL. Add 10 µL (12 ng enzyme) to each well of a black 384-well plate[6].

  • Compound Addition: Pin-transfer 100 nL of the spirocyclic test compounds (serially diluted in 100% DMSO) into the assay wells. The final DMSO concentration must remain ≤1% to prevent solvent-induced enzyme denaturation. Include JZL184 (1 µM) as a positive control[4].

  • Pre-incubation (Critical Step): Incubate the plate at 37°C for exactly 30 minutes protected from light. This allows the covalent bond to form between the inhibitor and the enzyme[7].

  • Substrate Initiation: Add 5 µL of 7-hydroxyresorufinyl octanoate (7-HRO) to achieve a final concentration of 5 µM[6].

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence (Ex 572 nm / Em 590 nm) continuously for 45 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to ensure substrate depletion does not skew the data.

Protocol 2: 384-Well FAAH Activity Assay

FAAH is an integral membrane enzyme. When working with truncated or recombinant forms, the localized pH environment of the active site is highly sensitive. Causality note: We utilize a pH 9.0 buffer because the catalytic efficiency of FAAH drops precipitously at physiological pH in in vitro setups[8].

Step-by-Step Methodology:

  • Buffer & Enzyme Setup: Prepare FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA). Dilute recombinant human FAAH and add 10 µL to the test wells[8].

  • Control Wells: Establish a "100% Initial Activity" well (Enzyme + DMSO vehicle) and a "Background" well (Buffer + DMSO vehicle, no enzyme)[8]. This internal background subtraction is mandatory to validate the signal window.

  • Inhibitor Incubation: Add 10 µL of the 3-phenyl-1-oxa-8-azaspiro[4.5]decane derivative. Pre-incubate for 15 minutes at 37°C. Use PF-04457845 as the reference standard[5].

  • Fluorogenic Substrate: Initiate the reaction by adding 10 µL of AMC arachidonoyl amide (final concentration 1 µM). Cleavage of this substrate releases 7-amino-4-methylcoumarin (AMC)[8].

  • Detection: Read the plate kinetically at Ex 340 nm / Em 460 nm for 30 minutes at 37°C[8].

Protocol 3: Sigma-1 (σ1) Receptor Radioligand Binding

When evaluating the spirocyclic core for σ1 affinity, the primary failure mode is non-specific binding of the radioligand to the filter matrix.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend SK-N-SH cell membranes (expressing σ1) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Mixture: In a 96-well deep-well plate, combine 50 µg of membrane protein, 2 nM of -pentazocine (a selective σ1 agonist), and varying concentrations of the spirocyclic test compound[3].

  • Equilibration: Incubate for 120 minutes at 25°C. Causality note: Equilibrium binding takes longer for bulky 3-phenyl spirocycles due to steric hindrance at the receptor entrance channel.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity.

Assay Validation Workflow

To guarantee trustworthiness, every screening run utilizing these protocols must pass a strict Quality Control (QC) workflow before the data is accepted.

Workflow Prep Compound Prep (100% DMSO, serial dilution) Incubate Enzyme Pre-incubation (30 min, 37°C) Prep->Incubate Substrate Substrate Addition (e.g., 7-HRO or AMC-AA) Incubate->Substrate Read Kinetic Readout (Linear velocity phase) Substrate->Read QC QC Read->QC

Self-validating high-throughput screening workflow for spirocyclic inhibitors.

By adhering to these causally-grounded methodologies, researchers can ensure that the promising pharmacological properties of the 3-phenyl-1-oxa-8-azaspiro[4.5]decane scaffold are accurately and reproducibly captured in preclinical development.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. ResearchGate. 1

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - ACS Publications. 3

  • US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors. Google Patents. 2

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. PMC. 4

  • ab273326 Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric). Abcam. 7

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PMC. 5

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical. 8

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI. 6

Sources

Safety & Regulatory Compliance

Handling

A Proactive Defense: A Guide to Personal Protective Equipment for Handling 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

As a Senior Application Scientist, my experience in both synthesis and application has underscored a fundamental truth: robust safety protocols are the bedrock of innovative research. When working with novel or sparsely...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my experience in both synthesis and application has underscored a fundamental truth: robust safety protocols are the bedrock of innovative research. When working with novel or sparsely documented compounds such as 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement—it is an essential component of scientific rigor. This guide provides a comprehensive framework for the safe handling of this spirocyclic compound, moving beyond a simple checklist to explain the reasoning behind each recommendation.

Hazard Recognition and Risk Assessment: The Foundation of Safety

Before any handling of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, a thorough risk assessment is mandatory. This involves evaluating not just the intrinsic properties of the chemical, but also the nature of the procedure being performed.

Key Procedural Questions:

  • Scale: Are you working with milligrams on a laboratory bench or with larger quantities in a pilot plant?

  • Physical Form: Is the compound a solid, and if so, is it a fine powder with the potential for aerosolization?

  • Process: Will the procedure involve heating, sonication, or any other action that could increase the likelihood of generating vapors or aerosols?

  • Duration: How long will you be handling the compound?

Your answers to these questions will determine the necessary level of protection.

Core PPE Recommendations

The following table summarizes the recommended PPE for handling 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane. It is crucial to select equipment that is rated for chemical resistance.

Protection Level Eyes/Face Hand Body Respiratory
Primary (Small-scale, low-energy procedures) Tightly sealed safety glasses or goggles.[3][4]Nitrile rubber (NBR) single-use gloves.[3]Standard lab coat.Not typically required if handled in a certified chemical fume hood.
Secondary (Risk of splash or aerosol generation) Face shield worn over safety goggles.[2]Double-gloving with nitrile gloves.Chemical-resistant apron over a lab coat.Use of a NIOSH-approved respirator may be necessary.[1][5]
Tertiary (Large quantities or high-energy procedures) Full-face respirator.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.[5]NIOSH-approved air-purifying respirator with appropriate cartridges or a supplied-air respirator.[5]
Step-by-Step PPE Protocol: A Self-Validating System

Proper use of PPE is as critical as its selection. The following protocol ensures a self-validating system of protection.

Pre-Handling:

  • Inspect Your Gear: Before each use, carefully inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.[2]

  • Glove Selection: Ensure your gloves are the correct size and material. Nitrile gloves are a good initial choice for incidental contact with many organic chemicals.[3]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.

Donning Procedure:

  • Put on your lab coat and any additional protective clothing.

  • Don your respiratory protection, if required, and perform a seal check.

  • Put on your safety goggles or face shield.

  • Wash and dry your hands thoroughly before putting on gloves. If double-gloving, don the first pair, then the second.

Doffing Procedure (to prevent cross-contamination):

  • Remove outer gloves first, peeling them off without touching the outer surface with your bare hands.[2]

  • Remove your lab coat or apron, turning it inside out as you remove it.

  • Remove your face shield or goggles from the back.

  • Remove your respirator, if worn.

  • Remove inner gloves using the same technique as for the outer gloves.

  • Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane.

PPE_Selection_Workflow start Start: Handling 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane risk_assessment Risk Assessment: Scale, Procedure, Duration start->risk_assessment small_scale Small Scale / Low Energy? risk_assessment->small_scale is_aerosol Potential for Aerosol or Splash? primary_ppe Primary PPE: - Safety Goggles - Nitrile Gloves - Lab Coat (in Fume Hood) is_aerosol->primary_ppe No secondary_ppe Secondary PPE: - Face Shield over Goggles - Double Nitrile Gloves - Chemical Apron - Consider Respirator is_aerosol->secondary_ppe Yes small_scale->is_aerosol Yes large_scale Large Scale / High Energy? small_scale->large_scale No end Proceed with Experiment primary_ppe->end secondary_ppe->end large_scale->secondary_ppe No tertiary_ppe Tertiary PPE: - Full-face Respirator - Heavy-duty Gloves - Chemical Suit large_scale->tertiary_ppe Yes tertiary_ppe->end

Caption: PPE selection workflow for handling 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane.

Disposal Plan: Completing the Safety Cycle

Contaminated PPE is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Used gloves, disposable lab coats, and any contaminated wipes should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: In the event of a spill, any absorbent materials used for cleanup must also be treated as hazardous waste.

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Regulations: Follow all local and institutional regulations for hazardous waste disposal. Do not dispose of contaminated materials in the regular trash or down the drain.[2][3]

By integrating these principles and protocols into your laboratory workflow, you can confidently and safely handle 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, ensuring both the integrity of your research and the well-being of your team.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). U.S. Department of Health & Human Services.
  • Material Safety Data Sheet. (2012, June 20). ABX advanced biochemical compounds.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Spiro Compounds - Synthesis and Applications. (n.d.). eBooks.
  • The Role of Spirocyclic Compounds in Modern Organic Synthesis. (2026, March 18).
  • Selection of Personal Protective Equipment. (n.d.). EIGA.
  • Safety Data Sheet. (2025, August 11). Aaronchem.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • La Jolla Lab Hacks Fentanyl in Bid to Stop It From Stealing Your Breath. (2026, March 21). Hoodline.
  • 8-Azaspiro(4.5)decane. (n.d.). PubChem - NIH.
  • Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). (n.d.). ACD/Labs.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Synthesis of spiro-cyclics via ring-closing metathesis. (n.d.). Arkivoc.
  • 1-Oxa-8-azaspiro 4.5 decan-3-ol. (n.d.). Sigma-Aldrich.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021, June 4). MDPI.
  • 3-oxo-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid. (n.d.). Sigma-Aldrich.
  • QM-8223 - Safety Data Sheet. (2026, March 6). Combi-Blocks.
  • Degradation and disposal of some antineoplastic drugs. (n.d.). PubMed.
  • 1,4-Dioxa-8-azaspiro[4.5]decane. (2026, January 13). ChemicalBook.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane
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3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane
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